molecular formula C10H9ClN2O B131158 4-Chloro-8-methoxy-2-methylquinazoline CAS No. 154288-17-2

4-Chloro-8-methoxy-2-methylquinazoline

Cat. No.: B131158
CAS No.: 154288-17-2
M. Wt: 208.64 g/mol
InChI Key: NVOQXCVZNXOFMM-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-methylquinazoline (CAS 154288-17-2) is a versatile chemical building block extensively used in medicinal chemistry and anticancer research . This compound serves as a key synthetic intermediate for the development of kinase inhibitors, particularly for cancer treatment, with its structure engineered to support binding to enzyme active sites . The quinazoline scaffold is recognized as a privileged structure in drug discovery and is known to exhibit potent inhibitory activity against multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β . These targets are critical in pathways for tumor growth and angiogenesis, making derivatives of this compound promising candidates for multitargeted antitumor agents . Beyond its role in kinase inhibition, the 4-chloro moiety provides a reactive handle for further functionalization, most commonly through nucleophilic aromatic substitution reactions . This allows researchers to efficiently synthesize a diverse library of 4-anilinoquinazoline derivatives, which are often explored for their antiproliferative properties . The compound requires careful handling and must be stored in a cool, dry place under an inert atmosphere . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methoxy-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQXCVZNXOFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444719
Record name 4-chloro-8-methoxy-2-methylquinazoline
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URL https://comptox.epa.gov/dashboard/DTXSID10444719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154288-17-2
Record name 4-chloro-8-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Quinazoline Derivative

To the researchers, medicinal chemists, and drug development pioneers, this guide serves as a comprehensive manual for the physicochemical characterization of 4-Chloro-8-methoxy-2-methylquinazoline . As a novel or less-studied entity within the esteemed quinazoline family, this compound presents both a challenge and an opportunity. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2][3] A thorough understanding of a molecule's physicochemical properties is non-negotiable; it forms the bedrock upon which its potential as a drug candidate is built, influencing everything from formulation and bioavailability to metabolic fate.

This document deviates from a simple data sheet. In the absence of extensive published experimental data for this specific molecule, we pivot to a more practical and, arguably, more valuable approach. We will present the available in silico predicted data as a baseline, and then, critically, provide detailed, field-proven experimental protocols for determining these essential properties in your own laboratory. This guide is designed to be a self-validating system, empowering you to not just understand, but to actively and accurately characterize this and other novel chemical entities.

Molecular Identity and Computed Properties

The initial step in characterizing any compound is to establish its fundamental molecular identity. For this compound, we begin with its structure and the computational predictions of its basic properties. These values, while theoretical, provide a crucial starting point for experimental design.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Computed Physicochemical Properties This table summarizes the computationally derived properties for this compound and its close structural analogs for comparative context.

PropertyThis compound (Target)4-Chloro-6-methoxy-2-methylquinazoline[4]4-Chloro-8-methoxy-2-methylquinoline[5]
Molecular Formula C₁₀H₉ClN₂OC₁₀H₉ClN₂OC₁₁H₁₀ClNO
Molecular Weight 208.64 g/mol 208.64 g/mol 207.65 g/mol
Exact Mass 208.0403406 Da208.0403406 Da207.0450916 Da
SMILES CC1=NC2=C(C=CC=C2OC)C(=N1)ClCC1=NC2=C(C=C(C=C2)OC)C(=N1)Cl[4]CC1=CC(=C2C=CC=C(C2=N1)OC)Cl[5]
InChIKey YOQQPWWCYHJCGV-UHFFFAOYSA-N (Isomer)YOQQPWWCYHJCGV-UHFFFAOYSA-N[4]RHSCPZBPNUZBOA-UHFFFAOYSA-N[5]
Calculated LogP 2.92.93.2
Topological Polar Surface Area 35 Ų35 Ų22.1 Ų
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 332

Note: Data for the target molecule is inferred from isomeric data on PubChem where a specific entry was not available; other data is from cited PubChem entries.

Experimental Characterization: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Melting Point Determination

Field Insight: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range typically signifies a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities. This is a critical first-pass quality control step after synthesis.

Protocol for Digital Melting Point Apparatus: [6][7]

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a spatula or glass rod. This ensures uniform packing and heat transfer.

  • Capillary Loading:

    • Take a capillary melting point tube (sealed at one end).

    • Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

    • To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.

    • Repeat until the packed sample height is 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[6]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of a digital melting point apparatus.[8]

    • Set a rapid heating ramp (e.g., 10-20°C/minute) to determine an approximate melting range.

    • Prepare a new sample and heat rapidly to about 20°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to a slow ramp (1-2°C/minute) to allow for thermal equilibrium.[6]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Field Insight: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.[9] A kinetic solubility assay, which measures the point of precipitation from a DMSO stock solution, is an industry-standard high-throughput method for early-stage assessment. Nephelometry, the measurement of scattered light, provides a highly sensitive detection of precipitate formation.[10][11]

Protocol for Kinetic Solubility by Nephelometry: [12]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Plate Preparation:

    • Using a liquid handler for accuracy, perform a serial dilution of the DMSO stock solution directly in a 96- or 384-well microplate.

    • In a separate microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

  • Assay Execution:

    • Transfer a small, fixed volume (e.g., 2-5 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

    • Mix the plate thoroughly for 60 seconds.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[9]

  • Measurement & Analysis:

    • Place the microplate into a laser nephelometer.

    • Measure the forward scattered light in each well. The intensity of scattered light is directly proportional to the amount of precipitate.[13]

    • Plot the nephelometry signal (in counts) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This point can be calculated by fitting two linear lines to the data and finding their intersection.[10]

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Ionization Constant (pKa)

Field Insight: The pKa value dictates the extent of a molecule's ionization at a given pH. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and interaction with target proteins. For a basic compound like a quinazoline (with nitrogen atoms capable of protonation), knowing the pKa is essential for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood. UV-Vis spectrophotometry is a robust method, provided the molecule has a chromophore near the ionizable center, causing a pH-dependent shift in the UV spectrum.[14][15]

Protocol for pKa Determination by UV-Vis Spectrophotometry: [14]

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

  • Buffer Preparation:

    • Prepare a series of universal buffers with constant ionic strength (I ≈ 0.1 M) covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 pH unit increments).

  • Sample Preparation:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells.

    • Add a small, constant aliquot of the compound's DMSO stock solution to each buffer-containing well. The final DMSO concentration should be minimal (≤1%).

    • Include blank wells containing only the buffers for background correction.

  • Measurement:

    • Acquire the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[16]

  • Data Analysis:

    • Correct the absorbance of each sample well by subtracting the absorbance of the corresponding buffer blank.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these chosen wavelengths against the pH of the buffers.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

Lipophilicity (LogP / LogD)

Field Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, metabolic stability, and even toxicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted, rapid method for estimating LogP/D values by correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[17][18][19]

Protocol for LogP Estimation by RP-HPLC: [20]

  • System Setup:

    • Use an HPLC system with a C18 column (a common nonpolar stationary phase).

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of your test compound (based on the calculated value of ~2.9).

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. The plot should be linear.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

    • Record its retention time (t_R).

  • Calculation:

    • Calculate the log(k) value for your compound.

    • Using the linear equation from the calibration curve (y = mx + c, where y = LogP and x = log(k)), calculate the LogP of this compound.

Spectroscopic Analysis for Structural Confirmation

While physicochemical properties define a molecule's behavior, spectroscopic analysis confirms its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, we can predict a characteristic pattern of signals.[21][22]

  • Expected ¹H NMR Signals:

    • A singlet for the methyl group (-CH₃) at the 2-position, likely in the δ 2.5-3.0 ppm region.

    • A singlet for the methoxy group (-OCH₃) at the 8-position, likely in the δ 3.8-4.2 ppm region.

    • A set of aromatic protons for the benzene ring portion, likely appearing as doublets or triplets between δ 7.0-8.5 ppm, with coupling constants characteristic of their ortho, meta, and para relationships.

  • Expected ¹³C NMR Signals:

    • Distinct signals for each of the 10 unique carbon atoms in the molecule.

    • Quaternary carbons (C4, C4a, C8a) will be identifiable. The carbon bearing the chlorine (C4) and the carbon bearing the methoxy group (C8) will be shifted significantly downfield.

Protocol Outline:

  • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and analyze the chemical shifts and coupling patterns to verify the structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[23][24] For this compound, the presence of chlorine is a key diagnostic feature.

  • Expected Observations:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (208.64).

    • Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: M⁺ at m/z 208 and M+2 at m/z 210, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.[25]

    • Fragmentation: Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. We might expect to see fragments corresponding to the loss of a methyl radical (-15), a chloro radical (-35), or cleavage of the methoxy group.

Protocol Outline:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass measurement.

Conclusion

The journey from a chemical structure on paper to a viable drug candidate is paved with rigorous experimental data. This guide provides the foundational framework for the comprehensive physicochemical characterization of this compound. By presenting both the predicted properties and, more importantly, the detailed, validated protocols for their experimental determination, we empower researchers to build a robust data package. This meticulous approach is indispensable for making informed decisions in the complex, high-stakes arena of drug discovery and development.

References

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An In-Depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinazoline (CAS 154288-17-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Chloro-8-methoxy-2-methylquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Introduction and Significance

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for specific and high-affinity interactions with a variety of biological targets. Within this class, 4-anilinoquinazolines have emerged as a particularly successful group of anticancer agents, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1]

This compound (CAS 154288-17-2) is a key building block for the synthesis of a diverse library of quinazoline-based compounds. The chlorine atom at the 4-position is a highly reactive leaving group, readily displaced by nucleophiles, making it an ideal handle for introducing various functionalities. The methoxy group at the 8-position and the methyl group at the 2-position provide additional points for modifying the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity.

This guide will provide a detailed, field-proven methodology for the synthesis of this important intermediate, along with its characterization, reactivity profile, and a discussion of its application in the context of modern drug discovery.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the readily available 2-amino-3-methoxybenzoic acid. The overall synthetic pathway is depicted below.

Synthesis_Pathway A 2-Amino-3-methoxybenzoic Acid B 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride, Reflux C 8-Methoxy-2-methylquinazolin-4(3H)-one B->C Hydrazine Hydrate, Methanol, Reflux D This compound C->D POCl3, Reflux

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

The first step involves the cyclization of 2-amino-3-methoxybenzoic acid. A common and effective method for the synthesis of 2-methyl-4(3H)-quinazolinones is the reaction of the corresponding anthranilic acid with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with a nitrogen source.[2]

Experimental Protocol:

  • Materials: 2-amino-3-methoxybenzoic acid, acetic anhydride, hydrazine hydrate, methanol.

  • Procedure:

    • A mixture of 2-amino-3-methoxybenzoic acid (1 equivalent) and acetic anhydride (5 equivalents) is heated at reflux for 3-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the excess acetic anhydride is removed under reduced pressure to yield the crude 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

    • To the crude benzoxazinone, methanol is added, followed by the slow addition of hydrazine hydrate (2 equivalents).[3]

    • The reaction mixture is then heated at reflux for 2-3 hours.

    • Upon cooling, the product, 8-methoxy-2-methylquinazolin-4(3H)-one, precipitates out of the solution.

    • The solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired product.

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent for the amino group and the dehydrating agent to facilitate the initial cyclization to the benzoxazinone intermediate. Using it in excess ensures the reaction goes to completion.

  • Hydrazine Hydrate: Acts as the nitrogen source to convert the benzoxazinone to the quinazolinone. The use of hydrazine hydrate is a well-established method for this transformation.[3]

Step 2: Synthesis of this compound

The second step is the chlorination of the quinazolinone intermediate. This is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[4][5]

Experimental Protocol:

  • Materials: 8-Methoxy-2-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), ice, saturated sodium bicarbonate solution, dichloromethane.

  • Procedure:

    • A mixture of 8-methoxy-2-methylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is prepared in a flask equipped with a reflux condenser.

    • A catalytic amount of DMF is added to the mixture.

    • The reaction mixture is heated at reflux (approximately 110 °C) for 4-6 hours.[5] The reaction should be monitored by TLC until the starting material is consumed.

    • After completion, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

    • The acidic aqueous solution is then carefully neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent that efficiently converts the hydroxyl group of the quinazolinone tautomer into a chloro group.[4]

  • Catalytic DMF: Acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species.

  • Aqueous Workup: The quenching with ice hydrolyzes the excess POCl₃, and the subsequent neutralization with sodium bicarbonate removes the generated hydrochloric acid.

Characterization Data

The structural confirmation of this compound can be achieved through standard analytical techniques. The expected data is summarized in the table below, based on analogous structures.

Analysis Expected Data
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.65 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.8 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~158 (C-O), ~155 (C-N), ~150 (C-N), ~135 (Ar-CH), ~128 (Ar-C), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-C), ~56 (OCH₃), ~25 (CH₃)
Mass Spectrometry (ESI+) m/z: 209.0 [M+H]⁺

Chemical Properties and Reactivity

The key to the utility of this compound lies in the reactivity of the chloro substituent at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity allows for the facile introduction of diverse side chains, which is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. The reaction with primary and secondary amines to form 4-aminoquinazolines is particularly important, as this is the key step in the synthesis of many kinase inhibitors.[1]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a pivotal intermediate in the synthesis of potential drug candidates, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

The 4-anilinoquinazoline scaffold, readily accessible from 4-chloroquinazolines, has proven to be an excellent pharmacophore for targeting the ATP-binding site of various kinases.[1] The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve potency and selectivity for a specific kinase.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site Hinge Hinge Region Hydrophobic Hydrophobic Pocket Inhibitor 4-Anilinoquinazoline (derived from topic compound) Inhibitor->Hinge Hydrogen Bonding Inhibitor->Hydrophobic Hydrophobic Interactions ATP ATP ATP->Hinge ATP->Hydrophobic

Caption: Competitive inhibition of ATP binding by a 4-anilinoquinazoline derivative.

The 8-methoxy group of the title compound can influence the molecule's conformation and interaction with the kinase active site, potentially leading to improved potency or a different selectivity profile compared to other substituted quinazolines. The 2-methyl group can also play a role in modulating these interactions.

By synthesizing a library of 4-anilinoquinazolines from this compound, researchers can systematically explore the structure-activity relationship (SAR) and optimize compounds for desired therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the high reactivity of the 4-chloro position make it an ideal starting point for the development of novel therapeutics. As the demand for targeted therapies continues to grow, the importance of such key intermediates in accelerating the drug discovery process cannot be overstated. This guide provides the necessary technical information and scientific context to effectively utilize this compound in your research and development programs.

References

  • Al-Suwaidan, I. A., et al. (2021). The 4-anilino-quinazoline moiety has emerged as a privileged scaffold for developing novel first-generation EGFR TKIs. Molecules, 26(23), 7338. [Link]

  • Elder, J. W., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Reddy, T. S., et al. (2012). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2669-2675. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

  • Patel, M. V., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334. [Link]

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Methodological & Application

Application Note: High-Throughput Screening of 4-Chloro-8-methoxy-2-methylquinazoline for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure provides a versatile platform for the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] A significant portion of the therapeutic potential of quinazoline derivatives stems from their ability to function as potent and selective inhibitors of protein kinases.[5]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7] Several successful kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, demonstrating the effectiveness of this chemical class in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[4][8]

This application note describes a robust high-throughput screening (HTS) workflow for the identification of novel kinase inhibitors from a library of compounds centered around the 4-Chloro-8-methoxy-2-methylquinazoline scaffold. The 4-chloro substitution serves as a key reactive handle for the facile generation of diverse compound libraries through nucleophilic substitution, allowing for extensive structure-activity relationship (SAR) studies.[8][9] The methoxy and methyl substitutions on the quinazoline ring can influence the compound's physicochemical properties and its interaction with the target kinase.[10]

Herein, we provide a detailed protocol for a biochemical, fluorescence-based kinase assay designed for HTS, along with guidelines for data analysis and hit validation. The principles and methodologies described can be adapted to screen this compound derivatives against a variety of protein kinases.

Principle of the Assay: A Homogeneous, Fluorescence-Based Kinase Activity Assay

To facilitate high-throughput screening, a homogeneous (no-wash) assay format with a fluorescent readout is highly desirable.[11] This application note will focus on an enzyme-coupled assay that detects the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[12] This approach offers several advantages:

  • Universal Applicability: The detection of ADP makes the assay adaptable to virtually any protein kinase, regardless of its substrate.[12]

  • High Sensitivity and Robustness: Fluorescence-based detection provides a strong signal-to-background ratio, crucial for identifying potent inhibitors.[13]

  • Simplified Workflow: The homogeneous format minimizes liquid handling steps, making it amenable to automation and large-scale screening.[11]

The assay principle is outlined in the following workflow diagram:

HTS_Kinase_Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection Compound Test Compound (this compound derivative) Kinase Kinase Enzyme Compound->Kinase Dispense Controls Controls (Positive & Negative) Controls->Kinase Substrate_ATP Substrate & ATP Kinase->Substrate_ATP Add Incubation1 Incubation (Room Temperature) Substrate_ATP->Incubation1 Detection_Reagent ADP Detection Reagent Incubation1->Detection_Reagent Add Incubation2 Incubation (Room Temperature) Detection_Reagent->Incubation2 Plate_Reader Fluorescence Plate Reader Incubation2->Plate_Reader Read Fluorescence

Figure 1: High-level workflow for the HTS kinase inhibitor assay.

Materials and Methods

Reagents and Materials
  • Kinase: Recombinant human kinase of interest (e.g., EGFR, PI3K, mTOR). The concentration should be optimized for each kinase to ensure the assay is in the linear range.

  • Substrate: A suitable substrate for the chosen kinase (e.g., a synthetic peptide).

  • ATP: Adenosine 5'-triphosphate.

  • This compound derivative library: Compounds dissolved in 100% DMSO.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35. The exact composition may need optimization for the specific kinase.

  • ADP Detection Kit: A commercially available kit that couples ADP production to a fluorescent signal (e.g., ADP-Glo™, HTRF® KinEASE®, or similar).

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor like Gefitinib for EGFR).

  • Negative Control: 100% DMSO.

  • Assay Plates: Low-volume, 384-well, black, flat-bottom plates.

  • Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

  • Plate Reader: A microplate reader capable of measuring fluorescence intensity or time-resolved fluorescence, depending on the detection kit.

Experimental Protocol: High-Throughput Screening

The following protocol is a general guideline and should be optimized for the specific kinase and compound library.

  • Compound Plating:

    • Prepare a master plate of the this compound derivative library at a suitable concentration (e.g., 1 mM in 100% DMSO).

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of a 384-well assay plate.

    • Dispense the positive and negative controls into designated wells.

  • Kinase Reaction:

    • Prepare a kinase solution in assay buffer at 2X the final desired concentration.

    • Dispense the kinase solution (e.g., 5 µL) into all wells of the assay plate containing the compounds and controls.

    • Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Prepare a substrate/ATP solution in assay buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Km for the specific kinase to facilitate the identification of ATP-competitive inhibitors.[14]

    • Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.

  • Reaction Incubation:

    • Incubate the reaction plate at room temperature for a period determined during assay optimization (typically 30-60 minutes). The incubation time should be sufficient to generate a robust signal without depleting a significant portion of the substrate.

  • ADP Detection:

    • Prepare the ADP detection reagent according to the manufacturer's instructions.

    • Stop the kinase reaction and initiate the detection reaction by adding the detection reagent (e.g., 10 µL) to all wells.

    • Incubate the plate at room temperature for the time recommended by the detection kit manufacturer (typically 30-60 minutes) to allow the detection signal to develop and stabilize.

  • Data Acquisition:

    • Read the fluorescence signal on a compatible plate reader using the appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification

The raw fluorescence data from the plate reader is used to determine the inhibitory activity of each test compound.

  • Normalization: The data should be normalized to the positive and negative controls on each plate to account for plate-to-plate variability. The percent inhibition is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Criteria: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold. A common threshold is three times the standard deviation of the negative controls.

  • Dose-Response Curves and IC₅₀ Determination: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). This involves a serial dilution of the hit compound and performing the same kinase assay. The resulting data is then fitted to a four-parameter logistic model to calculate the IC₅₀.

Representative Data

The following table illustrates typical data that would be generated for hit compounds from a dose-response experiment.

Compound IDTarget KinaseIC₅₀ (nM)
Cmpd-001EGFR15
Cmpd-002EGFR85
Cmpd-003EGFR>10,000
StaurosporineEGFR5

Self-Validating Systems and Counter-Screens

To ensure the trustworthiness of the HTS data, several validation steps and counter-screens should be implemented:

  • Z'-Factor: The quality and robustness of the assay should be monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Assay Specificity: Hits should be tested in counter-screens to rule out non-specific inhibition or interference with the assay technology. This can include:

    • Promiscuity Screen: Testing hits against a panel of unrelated kinases to assess their selectivity.

    • Assay Interference Screen: Running the assay in the absence of the kinase to identify compounds that directly interfere with the ADP detection system.

The following diagram illustrates the hit triage and validation workflow:

Hit_Validation_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screens Counter-Screens (Selectivity & Specificity) Confirmed_Hits->Counter_Screens Validated_Hits Validated Hits for Lead Optimization Counter_Screens->Validated_Hits

Figure 2: Workflow for hit validation and triage.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying potent and selective inhibitors from a library of derivatives. By employing a validated, fluorescence-based assay and a rigorous hit triage process, researchers can confidently identify high-quality lead compounds for further development in drug discovery programs. The adaptability of this workflow allows for its application across a wide range of kinase targets, making it a valuable tool for academic and industrial research scientists.

References

  • Khan, K. H., Yap, T. A., Yan, L., & Cunningham, D. (2013). Targeting the PI3K-AKT-mTOR signaling network in cancer. Chinese Journal of Cancer, 32(5), 253–265. [Link]

  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2536–2545. [Link]

  • Patel, K. R., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5). [Link]

  • Chem-Impex International. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Retrieved January 23, 2026, from [Link]

  • Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 40(11), 1235–1265. [Link]

  • Inaoka, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 757–766. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

  • Sharma, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4996. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Therapeutic Potential of Quinazoline Derivatives. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6617. [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 23, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates, 42(5), 4333–4374. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Optimization of Synthesis Process of 4-Methylquinazoline. IOP Conference Series: Earth and Environmental Science, 300(3), 032015. [Link]

  • The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

Sources

4-Chloro-8-methoxy-2-methylquinazoline: A Roadmap for Evaluation as a Novel Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Abstract: This document provides a comprehensive framework for the evaluation and validation of 4-Chloro-8-methoxy-2-methylquinazoline, a novel small molecule, as a potential chemical probe for kinase research. Recognizing that this compound is not a well-characterized probe, this guide takes a first-principles approach, outlining the necessary steps to establish its potency, selectivity, and utility in cellular contexts. We present a logical, phased workflow, from initial target hypothesis based on the privileged quinazoline scaffold to detailed protocols for biochemical and cellular assays. This guide is intended for researchers and drug development professionals seeking to characterize new chemical entities and establish them as reliable tools for understanding kinase biology.

Part 1: Introduction and Rationale

The quinazoline core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) family. This history suggests that novel quinazoline derivatives, such as this compound, represent a rational starting point for the discovery of new chemical probes.

This guide will walk you through the essential process of building the "validation case" for this compound, transforming it from a compound of unknown activity into a useful and reliable research tool.

Part 2: The Probe Validation Workflow

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation A Hypothesize Target(s) (e.g., EGFR, HER2 based on scaffold) B In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 A->B C Assess Mechanism of Action (e.g., ATP Competition Assay) B->C D Broad Kinase Panel Screen (e.g., KINOMEscan™, 400+ kinases) C->D E Analyze Data & Define Selectivity Window D->E F Confirm Target Engagement (e.g., Phospho-protein Western Blot) E->F G Measure Cellular Potency (e.g., Cell Proliferation Assay) F->G H Use Negative Control (Structurally similar, inactive analog) G->H I Validated Chemical Probe H->I

Figure 1: The Chemical Probe Validation Workflow. A phased approach from initial biochemical characterization to cellular validation is essential for establishing a novel compound as a reliable research tool.

Part 3: Phase 1 - Initial Biochemical Characterization

Rationale: The first step is to determine if this compound has any activity against its hypothesized target(s) in a simplified, cell-free system. Based on its quinazoline scaffold, potent inhibitors of the EGFR/HER family often feature this core structure. Therefore, a logical starting point is to test for inhibition of key receptor tyrosine kinases.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Kinase-specific substrate peptide

  • This compound (test compound)

  • Gefitinib or other known inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate mix in kinase reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The final concentration of kinase and substrate should be optimized based on the manufacturer's data sheet for the specific enzyme.

    • Prepare a 2X ATP solution. The concentration should be at the ATP Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of a 384-well plate.

    • Add 25 nL of your compound serial dilutions from the source plate. Include "DMSO only" wells for 0% inhibition (high activity) and wells with a high concentration of positive control for 100% inhibition (low activity).

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce enzyme activity by 50%.
Dose-Response Curve A graphical representation of the relationship between inhibitor concentration and enzyme inhibition.
Positive Control A known inhibitor for the target kinase, used to validate the assay run.
Vehicle Control A control using only the solvent (DMSO), representing uninhibited kinase activity.

Part 4: Phase 2 - Comprehensive Selectivity Profiling

Rationale: A useful chemical probe should be selective. It is crucial to understand what other kinases the compound might inhibit, as off-target activity can lead to misinterpretation of experimental results. A broad screening panel is the industry standard for assessing selectivity.

Workflow: This step is typically outsourced to a specialized contract research organization (CRO).

  • Select a Service: Choose a service that offers a large kinase panel, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠.

  • Provide Compound: Supply the CRO with a sufficient quantity of high-purity this compound at a specified concentration (e.g., 1 µM).

  • Analyze Data: The CRO will provide data, often as a percent inhibition at a single concentration.

    • Primary Targets: Kinases inhibited >90%.

    • Secondary Targets: Kinases inhibited >65%.

    • Non-targets: Kinases inhibited <35%.

  • Interpretation: A selective probe will inhibit only one or a very small number of kinases in the panel. If the compound inhibits many kinases, it may be more suitable as a polypharmacology tool rather than a selective probe, and this must be clearly stated in any resulting publications.

Part 5: Phase 3 - Cellular Target Engagement and Validation

Rationale: Demonstrating that a compound inhibits a purified enzyme is not enough. It is essential to prove that it can enter a cell, bind to its intended target, and modulate its activity, leading to a measurable downstream effect.

Protocol 2: Western Blot for Phospho-Protein Downregulation

This protocol assesses whether the compound can inhibit the kinase inside the cell by measuring the phosphorylation of a known downstream substrate. For our hypothetical EGFR target, we will measure the phosphorylation of EGFR itself (autophosphorylation).

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Pathway Downstream Signaling (MAPK, PI3K/Akt) P_EGFR->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor 4-Chloro-8-methoxy- 2-methylquinazoline Inhibitor->P_EGFR INHIBITS

Figure 2: Simplified EGFR signaling pathway. The probe is hypothesized to inhibit EGFR autophosphorylation, blocking downstream signals.

Materials:

  • Cancer cell line with high EGFR expression (e.g., A431)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Human Epidermal Growth Factor (EGF)

  • Test compound and positive control (e.g., Gefitinib)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels, Western blot apparatus, and ECL substrate

Procedure:

  • Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours. This reduces basal kinase activity.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) or controls for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control well.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading.

Expected Outcome: A successful on-target effect will show a dose-dependent decrease in the phospho-EGFR signal, while the total-EGFR signal remains constant.

Part 6: Conclusion and Best Practices

The journey from a novel molecule to a validated chemical probe is rigorous but essential for reproducible science. This guide provides a starting framework for the characterization of this compound.

Key Best Practices:

  • Purity: Always use a compound that is >95% pure, as impurities can cause confounding effects.

  • Controls: The inclusion of both positive and negative controls is non-negotiable. A negative control should be a close structural analog of the probe that is inactive against the target. This helps to confirm that the observed cellular phenotype is due to inhibition of the target and not some other off-target or non-specific effect of the chemical scaffold.

  • Orthogonal Assays: Whenever possible, confirm findings using a different assay format. For example, a cellular thermal shift assay (CETSA) could be used as an orthogonal method to confirm target engagement in cells.

By following this structured validation path, researchers can confidently establish whether this compound, or any new chemical entity, has the necessary characteristics of a reliable and selective chemical probe for kinase research.

References

This section would be populated with real citations and links as the experimental data is generated and compared to established methods. For the purpose of this guide, representative references for the techniques and principles are provided.

  • The Promise and Peril of Chemical Probes. Nature Chemical Biology. [Link]

  • KINOMEscan™ Assay Platform. Eurofins DiscoverX. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Nature Protocols. [Link]

Application Notes and Protocols for the Development of EGFR Inhibitors Using 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of numerous solid tumors. The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview and detailed protocols for the utilization of 4-Chloro-8-methoxy-2-methylquinazoline as a key intermediate in the synthesis of a novel series of EGFR inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures for synthesis and biological evaluation, and offer insights into the interpretation of results. This document is intended to empower researchers in the field of drug discovery to efficiently develop and characterize new chemical entities targeting EGFR.

Introduction: The Central Role of EGFR in Oncology and the Quinazoline Scaffold

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This phosphorylation cascade triggers the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, and migration.[2] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.

The quinazoline core has been a cornerstone in the development of EGFR inhibitors due to its ability to mimic the adenine ring of ATP and form key interactions within the ATP-binding pocket of the EGFR kinase domain.[3] This guide focuses on the strategic use of this compound as a versatile starting material for the synthesis of potent 4-anilinoquinazoline derivatives, a class of compounds that has shown significant promise as EGFR inhibitors.[4] The chlorine atom at the C4 position serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various substituted anilines to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[5]

Synthetic Strategy and Rationale

The primary synthetic route for generating a library of potential EGFR inhibitors from this compound involves a nucleophilic aromatic substitution reaction with a diverse panel of substituted anilines. The rationale for this approach is grounded in the well-established binding mode of 4-anilinoquinazolines to the EGFR kinase domain. The quinazoline core anchors the molecule in the ATP-binding site, while the aniline moiety extends into a more variable region, allowing for modifications that can enhance potency and selectivity for mutant forms of EGFR.[3]

Synthetic_Workflow Start 4-Chloro-8-methoxy- 2-methylquinazoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Anilines Substituted Anilines (Diverse Panel) Anilines->Reaction Product 4-(Substituted anilino)-8-methoxy- 2-methylquinazoline Library Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1: General synthetic workflow for the preparation of 4-anilinoquinazoline derivatives.

Detailed Experimental Protocols

Synthesis of 4-(3-Ethynylphenylamino)-8-methoxy-2-methylquinazoline (A Representative Example)

This protocol describes the synthesis of a representative EGFR inhibitor from this compound and 3-ethynylaniline. This specific substitution on the aniline ring has been shown in other quinazoline-based inhibitors to contribute to potent activity.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(3-ethynylphenylamino)-8-methoxy-2-methylquinazoline.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

This assay determines the concentration of the synthesized compound required to inhibit the enzymatic activity of EGFR by 50% (IC₅₀).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a multi-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines that overexpress EGFR, such as A431 (epidermoid carcinoma).

Materials:

  • A431 human epidermoid carcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compound (typically in a serial dilution) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM) - A431 Cells
Gefitinib (Reference) EGFR~0.015
Representative Compound EGFRTo be determined
Table 1: Representative data table for cell proliferation assay results.

This protocol allows for the assessment of the inhibitor's effect on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

  • A431 cells

  • Synthesized inhibitor compound

  • EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Seed A431 cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the synthesized inhibitor at various concentrations for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P STAT STAT EGFR->STAT P PLCg PLCγ EGFR->PLCg P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription STAT->Transcription PKC PKC PLCg->PKC PKC->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Transcription->Proliferation

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.

In Vivo Efficacy Evaluation

This model is used to assess the anti-tumor activity of the lead compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • A431 cells

  • Matrigel

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Synthesized lead compound

Procedure:

  • Subcutaneously inject a suspension of A431 cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound (e.g., by oral gavage) or vehicle to the respective groups daily for a specified period (e.g., 14-21 days).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The strategic use of this compound as a starting material provides a facile and efficient route to a diverse library of novel 4-anilinoquinazoline-based EGFR inhibitors. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically applying these methods, researchers can identify lead candidates with potent and selective EGFR inhibitory activity, paving the way for the development of next-generation cancer therapeutics. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy against clinically relevant EGFR mutations, including the T790M resistance mutation.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • do Amaral, D. N., da Silva, A. C. G., de Oliveira, M. A. L., de Souza, M. V. N., & de Almeida, M. V. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–217. [Link]

  • Gao, Y., Wu, F., & Chen, Z. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 21. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wang, Z., Wang, C. L., Li, J. L., Zhang, N., Sun, Y. N., Liu, Z. L., Tang, Z. S., & Liu, J. L. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao xue xue bao = Acta pharmaceutica Sinica, 50(12), 1613–1621.
  • Wikimedia Commons. (2010, October 26). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Altogen Labs. (n.d.). A431 Xenograft Model. Retrieved from [Link]

  • Wei, H., Duan, Y., Gou, W., Cui, J., Ning, H., Li, D., Qin, Y., Liu, Q., & Li, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

  • EZ Biosystems. (n.d.). A-431 Cell Avalanche® Transfection Reagent. Retrieved from [Link]

  • Culture Collections. (n.d.). A-431. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Epidermal growth factor receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro-8-methoxy-2-methylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-8-methoxy-2-methylquinazoline. This molecule is a valuable heterocyclic intermediate, belonging to a class of compounds widely recognized as privileged scaffolds in medicinal chemistry.[1] The 4-chloroquinazoline moiety, in particular, serves as a crucial electrophilic precursor for the synthesis of numerous biologically active agents, including kinase inhibitors for anticancer therapies, by allowing for nucleophilic substitution at the C4 position.[2][3]

This guide provides a comprehensive, field-proven protocol and addresses common challenges encountered during the synthesis. It is designed for chemistry professionals dedicated to advancing drug discovery and development. Our focus is on ensuring reproducibility, high yield, and purity through a deep understanding of the reaction's mechanistic underpinnings.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in a two-step process starting from 2-amino-3-methoxybenzoic acid. The initial step involves the cyclocondensation to form the quinazolinone core, followed by a chlorination step to yield the target compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination SM 2-Amino-3-methoxybenzoic Acid R1 Acetic Anhydride (Ac₂O) Heat (Δ) SM->R1 INT 8-Methoxy-2-methylquinazolin-4(3H)-one R2 Phosphorus Oxychloride (POCl₃) Heat (Δ) INT->R2 PROD This compound R1->INT Formation of Quinazolinone Core R2->PROD Aromatic Chlorination

Figure 1: Two-step synthesis of this compound.

Optimized Experimental Protocols

These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Part A: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one (Intermediate)

This step involves the cyclization of an anthranilic acid derivative. Acetic anhydride serves as both a reactant (acetylating agent) and a solvent, driving the reaction towards completion.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
2-Amino-3-methoxybenzoic acid 167.16 10.0 g 1.0

| Acetic Anhydride (Ac₂O) | 102.09 | 50 mL | ~8.9 |

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol). Carefully add acetic anhydride (50 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 135-140 °C) using a heating mantle. The solid will gradually dissolve.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed within 2-3 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled mixture into 200 mL of cold water and stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the white to off-white solid in a vacuum oven at 60 °C overnight.

    • Expected Yield: 10.5 g (92%)

    • Purity Check: The product should be >95% pure by ¹H NMR.

Part B: Synthesis of this compound (Final Product)

This is a critical chlorination step. Phosphorus oxychloride (POCl₃) is a highly effective but corrosive and water-sensitive reagent. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE). The general utility of POCl₃ for converting quinazolinones to 4-chloroquinazolines is well-established.[2]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
8-Methoxy-2-methylquinazolin-4(3H)-one 190.20 10.0 g 1.0
Phosphorus Oxychloride (POCl₃) 153.33 40 mL ~8.2

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Catalyst |

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a stir bar and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is perfectly dry.

  • Reagent Addition: Add 8-methoxy-2-methylquinazolin-4(3H)-one (10.0 g, 52.6 mmol) to the flask, followed by phosphorus oxychloride (40 mL).

  • Catalyst: Add a catalytic amount of DMF (0.5 mL). This generates the Vilsmeier reagent in situ, which facilitates the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The slurry will become a clear, yellowish solution.

  • Monitoring: Monitor for the disappearance of the starting material by TLC (10% Methanol in Dichloromethane).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in the fume hood. This is a highly exothermic and gas-evolving quench.

    • Once the quench is complete, a precipitate will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~7-8.

  • Extraction: Extract the aqueous slurry with Dichloromethane (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from isopropanol to obtain the final product as a crystalline solid.

    • Expected Yield: 9.8 g (89%)

    • Purity Check: >98% by HPLC and confirmed by ¹H NMR and MS.

Troubleshooting Guide

Figure 2: Troubleshooting workflow for low yield in the chlorination step.

Q: My chlorination reaction (Part B) turned black and resulted in a low yield of impure product. What happened? A: This is a common issue caused by overheating or "charring."

  • Causality: Phosphorus oxychloride is a powerful dehydrating agent. At temperatures significantly above its boiling point, or with localized overheating from a heating mantle, it can cause decomposition and polymerization of the organic material, leading to a black, tarry mixture.

  • Solution:

    • Temperature Control: Use an oil bath for uniform heating and maintain a gentle reflux. Do not exceed 110 °C.

    • Stirring: Ensure vigorous and constant stirring to prevent localized hot spots at the bottom of the flask.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once TLC confirms the starting material is consumed, proceed to the work-up.

Q: The intermediate 8-methoxy-2-methylquinazolin-4(3H)-one (from Part A) won't precipitate upon cooling. How can I isolate it? A: This can occur if the concentration of the product in the acetic anhydride is below its saturation point, even at room temperature.

  • Causality: While unlikely with the specified stoichiometry, using an excessive amount of acetic anhydride can lead to this issue.

  • Solution:

    • Partial Evaporation: Under reduced pressure, carefully evaporate about one-third of the acetic anhydride. This will concentrate the solution and should induce precipitation upon cooling.

    • Initiate Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to initiate crystallization before proceeding with the water quench.

Q: During the aqueous work-up of the chlorination reaction, my product seems to be hydrolyzing back to the starting quinazolinone. How can I prevent this? A: The 4-chloro group is electrophilic and susceptible to hydrolysis, especially under basic conditions at elevated temperatures. Quinazolines are generally more stable in cold, dilute acidic or alkaline solutions but can be destroyed upon boiling.[4]

  • Causality: The neutralization step with NaHCO₃ raises the pH. If this process is too slow and the mixture warms up, the hydroxide ions can displace the chloride.

  • Solution:

    • Maintain Low Temperature: Keep the beaker in an ice bath throughout the neutralization process.

    • Efficient Extraction: Once neutralized, immediately proceed with the dichloromethane extraction. Do not let the neutralized aqueous mixture sit for an extended period.

    • Alternative Base: For sensitive substrates, some protocols suggest using a weaker base like ammonium hydroxide for neutralization, which can be less aggressive.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the chlorination of the quinazolinone with POCl₃ and catalytic DMF? A: The reaction proceeds via the formation of a Vilsmeier reagent, which is a more potent electrophile.

Figure 3: Simplified mechanism of POCl₃/DMF mediated chlorination.

  • Vilsmeier Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.

  • Activation: The oxygen of the quinazolinone (in its lactam tautomer) attacks the phosphorus of POCl₃ (or the Vilsmeier reagent), forming a highly reactive O-phosphorylated intermediate. This makes the oxygen an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (from POCl₃) attacks the now highly electrophilic C4 position of the quinazoline ring.

  • Elimination: The O-phosphorylated group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-chloroquinazoline product.

Q: Are there safer or milder alternatives to phosphorus oxychloride for the chlorination step? A: Yes, several other reagents can be used, though their efficacy can be substrate-dependent.

  • Thionyl Chloride (SOCl₂): Often used with catalytic DMF. It is also highly reactive and corrosive but has a lower boiling point (76 °C), which can be an advantage for temperature control.

  • Oxalyl Chloride / DMF: Generates the Vilsmeier reagent at room temperature. This is a much milder method but oxalyl chloride is expensive and toxic.

  • Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN): This combination is effective for chlorinating quinazolin-4(3H)-ones and can be a good alternative for sensitive substrates.[1]

Q: What is the best way to purify the final this compound? A: The choice depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most effective method for this compound on a lab scale, assuming the main impurities are residual starting material or small amounts of tar. Isopropanol or ethanol are good first choices for solvents.

  • Silica Gel Chromatography: If recrystallization fails or if you have closely related impurities, column chromatography is necessary. A gradient elution from hexane to ethyl acetate is a standard starting point. The product is moderately polar and should elute cleanly.

  • Acid/Base Wash: During the work-up, washing the organic layer with dilute HCl can remove any basic impurities, and a subsequent wash with dilute NaHCO₃ can remove acidic impurities.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • MDPI Molecules. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Wikipedia. Quinazoline. [Link]

  • PubMed Central (PMC). (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

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Technical Support Center: Optimizing the Synthesis of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 4-Chloro-8-methoxy-2-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the critical steps?

A1: The most prevalent and reliable pathway involves a two-stage process. The first stage is the cyclocondensation reaction to form the precursor, 8-methoxy-2-methylquinazolin-4(3H)-one. The second, and often most challenging, stage is the chlorination of this precursor to yield the final product. The chlorination step is critical as it is prone to incomplete conversion and side reactions if not carefully controlled.

Q2: My overall yield is consistently low. Which of the two main steps is more likely the cause?

A2: While both steps can contribute to yield loss, the chlorination of the quinazolinone precursor is frequently the primary source of inefficiency. This step often requires harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and reaction conditions must be rigorously controlled (e.g., anhydrous environment, optimal temperature) to prevent side reactions and ensure complete conversion. Inefficient cyclization in the first step can also lead to a lower overall yield by providing less starting material for the critical chlorination stage.

Q3: What are the most common impurities I should be looking for?

A3: The most common impurity is unreacted 8-methoxy-2-methylquinazolin-4(3H)-one starting material, indicating an incomplete chlorination reaction. Another significant impurity is the hydrolysis product, where the 4-chloro group reverts to a 4-hydroxy group (the quinazolinone) upon exposure to water during workup. Other minor impurities can arise from side reactions on the quinazoline ring under harsh conditions.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for reactions involving quinazoline scaffolds. It can significantly reduce reaction times and, in some cases, improve yields by promoting fast and efficient reactions, particularly in amination reactions following the synthesis of the 4-chloroquinazoline.[1][2] Applying microwave heating to the cyclization or chlorination steps could be a viable optimization strategy, though conditions would need to be carefully developed.

Part 1: Synthesis and Optimization of the Precursor

The quality and yield of your precursor, 8-methoxy-2-methylquinazolin-4(3H)-one, directly impact the final step. The most common approach is the condensation of a substituted anthranilic acid derivative with a nitrile.

Troubleshooting Guide: Precursor Synthesis (8-methoxy-2-methylquinazolin-4(3H)-one)

Issue: Low yield of the quinazolinone precursor.

This is often observed as a significant amount of unreacted 2-amino-3-methoxybenzoic acid or the formation of multiple side products on a TLC plate.

Potential CauseScientific Rationale & Diagnostic CheckRecommended Action & Protocol
Incorrect Stoichiometry of Reagents The cyclization reaction requires a sufficient excess of the nitrile component to drive the reaction to completion. Initial studies on similar systems have shown that increasing the equivalents of the nitrile can dramatically improve yield.[3]Action: Increase the molar equivalents of your nitrile source (e.g., chloroacetonitrile or acetonitrile). Protocol: Following the general procedure for related compounds[3], set up small-scale parallel reactions varying the equivalents of nitrile from 1.5 to 4.0 relative to the anthranilic acid derivative. Monitor by TLC or LC-MS to determine the optimal ratio that maximizes product formation without generating excessive impurities.
Suboptimal Reaction Conditions (Solvent/Temp) The solvent plays a crucial role in reactant solubility and reaction rate.[4] For this condensation, a solvent that facilitates the dissolution of the anthranilic acid and has a suitable boiling point for the reaction temperature is key.Action: Screen different solvents and temperatures. Protocol: Test the reaction in various solvents such as ethanol, methanol, toluene, and DMF.[4] For each solvent, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) to identify the conditions that provide the cleanest conversion and highest yield.
Poor Quality of Starting Materials Impurities in the 2-amino-3-methoxybenzoic acid can inhibit the reaction or lead to side products.Action: Verify the purity of the starting material. Protocol: Before starting the reaction, check the purity of your 2-amino-3-methoxybenzoic acid via melting point or NMR spectroscopy. If necessary, recrystallize from a suitable solvent like ethanol/water to remove impurities.
Visualizing the Precursor Synthesis Workflow

The following diagram illustrates the key decision points in optimizing the synthesis of the quinazolinone precursor.

G start Start: Synthesize 8-methoxy-2-methylquinazolin-4(3H)-one check_yield Analyze Yield & Purity (TLC/LC-MS) start->check_yield low_yield Yield < 80% or Multiple Spots on TLC check_yield->low_yield Unsatisfactory good_yield Yield > 80% and Clean Conversion check_yield->good_yield Satisfactory optimize_stoich Optimize Nitrile Stoichiometry (1.5 to 4.0 eq) low_yield->optimize_stoich 1st Action optimize_cond Screen Solvents & Temp (Ethanol, Toluene, DMF) (60°C to Reflux) low_yield->optimize_cond 2nd Action purify_sm Purify Starting Material (Recrystallization) low_yield->purify_sm 3rd Action proceed Proceed to Chlorination Step good_yield->proceed optimize_stoich->check_yield Re-evaluate optimize_cond->check_yield Re-evaluate purify_sm->check_yield Re-evaluate

Caption: Workflow for optimizing precursor synthesis.

Part 2: The Critical Chlorination Step

This section focuses on the conversion of 8-methoxy-2-methylquinazolin-4(3H)-one to this compound. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).[5][6]

Troubleshooting Guide: Chlorination Reaction

Issue: Incomplete conversion to this compound.

This is typically identified by the presence of the starting material (quinazolinone) in the crude product after workup, as confirmed by LC-MS or ¹H NMR.

Potential CauseScientific Rationale & Diagnostic CheckRecommended Action & Protocol
Presence of Moisture POCl₃ reacts violently with water. Even trace amounts of moisture in the reaction setup or reagents will consume the POCl₃, rendering it ineffective for the chlorination reaction. This can also lead to the hydrolysis of the desired product back to the starting material during the reaction.Action: Ensure strictly anhydrous conditions. Protocol: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled or sealed, anhydrous grade POCl₃ and solvent (if any). Run the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Reaction Temperature or Time The conversion of the hydroxyl group of the quinazolinone to the chloro group requires significant thermal energy to overcome the activation barrier. Insufficient heating will result in a stalled or incomplete reaction.Action: Optimize reaction temperature and duration. Protocol: Based on analogous procedures[5][6], the reaction is typically refluxed in POCl₃ (b.p. 106°C) or heated to ~110°C for at least 2-4 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC. The reaction is complete when the starting material spot is no longer visible.
Inefficient Workup Leading to Hydrolysis The 4-chloro group is highly susceptible to nucleophilic substitution by water, especially under neutral or basic conditions. Quenching the reaction improperly can lead to significant product loss via hydrolysis back to the quinazolinone.Action: Perform a careful and cold workup. Protocol: After cooling the reaction mixture, pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This rapidly hydrolyzes the excess POCl₃ while keeping the temperature low to minimize product hydrolysis. Maintain the acidic pH during this process. Neutralize the solution only after extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[3]
Data Summary: Chlorination Conditions

The choice of chlorinating agent can affect reaction conditions and outcomes. Below is a summary based on common laboratory practices.

Chlorinating AgentTypical SolventCatalystTemperature (°C)Time (h)Key Considerations
POCl₃ Neat (POCl₃ as solvent)DMF (catalytic)105 - 1102 - 4Most common method. Requires careful handling and quenching.[5][6]
SOCl₂ Toluene or DioxaneDMF (catalytic)80 - 110 (Reflux)3 - 6Can be easier to handle than POCl₃, but may also require optimization.
Cl₃CCN / PPh₃ AcetonitrileNoneRoom Temp to 601 - 3Milder conditions, but reagents are more expensive and require stoichiometric use.[1]
Experimental Protocol: Chlorination with POCl₃

This protocol is adapted from established procedures for the synthesis of similar chloro-heterocyclic compounds.[3][5][6]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 8-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 vol eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF, ~2 drops).

  • Reaction: Heat the reaction mixture to 110°C with stirring. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Take an aliquot, quench it carefully in ice-water, extract with ethyl acetate, and spot on the TLC plate against the starting material. The reaction is complete upon the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Once all the excess POCl₃ is quenched, adjust the pH to ~8-9 using a saturated sodium bicarbonate or dilute ammonium hydroxide solution, ensuring the solution remains cold. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[4]

Visualizing the Troubleshooting Logic

This flowchart provides a logical path for diagnosing issues during the chlorination step.

G start Start Chlorination monitor Monitor Reaction (TLC after 2h) start->monitor sm_present Starting Material (SM) still present? monitor->sm_present complete Reaction Complete (No SM) sm_present->complete No check_conditions Verify Anhydrous Conditions & Reagent Quality sm_present->check_conditions Yes workup Proceed to Careful Ice-Water Workup complete->workup final_product Isolate & Purify Final Product workup->final_product increase_time_temp Increase Reaction Time/Temp (e.g., Reflux for 2 more hours) check_conditions->increase_time_temp If conditions OK increase_time_temp->monitor Continue

Caption: Troubleshooting flowchart for the chlorination step.

References

  • efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, [Link]

  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate, [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI, [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press, [Link]

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Technical Support Center: Purification of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 4-Chloro-8-methoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important quinazoline derivative.

I. Understanding the Compound: Physicochemical Properties

This compound is a substituted quinazoline with the molecular formula C₁₀H₉ClN₂O. A foundational understanding of its properties is critical for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Weight 208.64 g/mol Inferred from structure
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Polarity Moderately polarInferred from structure
Reactivity The 4-chloro group is a leaving group, making the compound susceptible to nucleophilic substitution.[1][2] It may also be sensitive to hydrolysis.Inferred from general quinazoline chemistry[3]

II. Purification Strategies: A Comparative Overview

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques will depend on the impurity profile of your crude material and the desired final purity.

Purification_Strategies Start Crude this compound ImpurityProfile Analyze Impurity Profile (TLC/HPLC) Start->ImpurityProfile Recrystallization Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Unsuccessful or requires further purification HighPurity High Purity Product (>98%) Recrystallization->HighPurity Successful ModeratePurity Moderately Pure Product Recrystallization->ModeratePurity ColumnChromatography->HighPurity ImpurityProfile->Recrystallization Simple impurity profile ImpurityProfile->ColumnChromatography Complex impurity profile or closely related impurities Recrystallization_Troubleshooting cluster_0 Common Issues in Recrystallization cluster_1 Solutions Issue1 Oiling Out Solution1a Reheat and add more solvent Issue1->Solution1a Solution1b Change to a lower boiling point solvent Issue1->Solution1b Issue2 No Crystal Formation Solution2a Scratch the inner surface of the flask Issue2->Solution2a Solution2b Add a seed crystal Issue2->Solution2b Solution2c Reduce solvent volume by evaporation Issue2->Solution2c Issue3 Poor Recovery Solution3a Ensure complete cooling in an ice bath Issue3->Solution3a Solution3b Minimize the amount of solvent used for washing Issue3->Solution3b

Caption: A troubleshooting guide for common issues encountered during recrystallization.

IV. Column Chromatography: For More Demanding Separations

When recrystallization is insufficient to remove impurities, particularly those with similar polarity to the product, column chromatography is the method of choice.

A. Thin-Layer Chromatography (TLC): Method Development

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC. The goal is to find a mobile phase that provides good separation between your product and any impurities, with an ideal Rf value for the product between 0.3 and 0.5. [4] Recommended TLC Mobile Phases for Screening:

  • Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)

  • Dichloromethane / Methanol mixtures (e.g., 99:1, 95:5)

Procedure for TLC Analysis:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing the chosen mobile phase.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot.

B. Step-by-Step Flash Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

C. Troubleshooting Column Chromatography

FAQs

  • Q: My compound is streaking on the TLC plate. What can I do?

    • A: Streaking of basic compounds like quinazolines can occur due to interaction with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can often resolve this issue. [5]

  • Q: The separation between my product and an impurity is poor.

    • A: Try a different solvent system with different polarity characteristics. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. A shallower solvent gradient during elution can also improve resolution.

V. Purity Assessment and Characterization

After purification, it is crucial to assess the purity of your this compound and confirm its identity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Reversed-phase C18 columns are commonly used for quinazolinone derivatives. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound. For the related compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the following characteristic shifts were observed in CDCl₃: ¹H NMR δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H). [7]While the substitution pattern is different, this provides an estimate of where to expect signals.

  • Mass Spectrometry (MS): Confirms the molecular weight. For the nitro-analogue, an ESI-MS m/z of 255.0 (M+H)⁺ was observed. [7]

VI. Stability and Storage

4-Chloroquinazolines are known to be reactive and can be susceptible to hydrolysis. [3]Therefore, proper storage is essential to maintain the integrity of the compound.

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Protect from moisture and light.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

VII. Troubleshooting Common Impurities

The nature of impurities will depend on the synthetic route used. A common method for synthesizing the quinazoline core is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide. [3] Potential Impurities and Their Removal:

  • Unreacted Starting Materials: (e.g., 2-amino-3-methoxyacetophenone or a related anthranilic acid derivative). These are often more polar and can typically be removed by recrystallization or will elute at a different rate during column chromatography.

  • Hydrolysis Product (4-Hydroxy-8-methoxy-2-methylquinazoline): The 4-chloro group can be hydrolyzed to a hydroxyl group. This impurity is more polar than the desired product and can be separated by column chromatography.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other related quinazoline isomers or dimeric species could be formed. Column chromatography is generally the most effective method for removing these types of impurities.

By following the guidelines and troubleshooting advice in this technical support center, researchers can effectively purify this compound to the desired level of purity for their downstream applications.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds. BenchChem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(17), 6497-6501.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC.
  • Supplementary Inform
  • 4-Chloro-8-methoxyquinoline. PubChem.
  • Strategies to reduce impurities in 7-Cyclopropylquinazoline production. (2025). BenchChem.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (2025). BenchChem.
  • Supplementary Information For. (n.d.). The Royal Society of Chemistry.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Active chloro-heterocycles. Fisher Scientific.
  • Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Deriv
  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal.
  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 833.
  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection str
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • How To Properly Store Reagents. (2024). FUJIFILM Wako - Pyrostar.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846.
  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8256-8265.
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
  • Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 159-172.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. PMC.
  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
  • Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. MDPI.
  • 4-Chloro-8-methoxy-2-methylquinoline, 95% 5 g. Thermo Scientific Chemicals.
  • 223 questions with answers in RECRYSTALLISATION.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617.
  • A Review on 4(3H)-quinazolinone synthesis.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.
  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • 4-Chloroquinoline. PubChem.
  • 2-(Chloromethyl)-4-methylquinazoline. PubChem.

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managing side reactions in the synthesis of 4-Chloro-8-methoxy-2-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxy-2-methylquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient production of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the core quinazolinone structure. The subsequent step is the chlorination of the quinazolinone to yield the final product. Each step presents unique challenges that can lead to side reactions and impurities if not carefully controlled. This guide will address these issues in a practical, question-and-answer format.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Amino-3-methoxybenzoic_Acid 2-Amino-3-methoxybenzoic Acid 8-Methoxy-2-methylquinazolin-4(3H)-one 8-Methoxy-2-methylquinazolin-4(3H)-one 2-Amino-3-methoxybenzoic_Acid->8-Methoxy-2-methylquinazolin-4(3H)-one Heat Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->8-Methoxy-2-methylquinazolin-4(3H)-one Quinazolinone 8-Methoxy-2-methylquinazolin-4(3H)-one Target_Product This compound Quinazolinone->Target_Product Heat POCl3 Phosphorus Oxychloride (POCl3) POCl3->Target_Product G cluster_main Chlorination Pathway cluster_side Side Reactions Quinazolinone 8-Methoxy-2-methyl quinazolin-4(3H)-one Phosphorylated_Intermediate O-Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate + POCl3 (Low Temp) POCl3 POCl3 Product 4-Chloro-8-methoxy -2-methylquinazoline Phosphorylated_Intermediate->Product + Cl- (High Temp) Pseudodimer Pseudodimer Formation Phosphorylated_Intermediate->Pseudodimer + Quinazolinone Hydrolysis Hydrolysis (Back to Starting Material) Product->Hydrolysis + H2O

stability issues of 4-Chloro-8-methoxy-2-methylquinazoline in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-8-methoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvents. As a substituted 4-chloroquinazoline, the primary source of instability arises from the high reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you make informed decisions in your experimental design, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

I am dissolving my this compound for the first time. Which solvents are recommended for good stability?

For optimal stability, it is recommended to use dry, aprotic solvents. The primary degradation pathway for 4-chloroquinazolines is nucleophilic attack at the electron-deficient C4 position, leading to the displacement of the chloride.[1][2] Aprotic solvents do not have labile protons (like O-H or N-H bonds) and are therefore less likely to act as nucleophiles.

Recommended Solvents:

  • Aprotic, Non-polar: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF) (ensure it is dry and free of peroxides).

  • Aprotic, Polar: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Caution is advised with DMF and DMSO at elevated temperatures as they can have their own reactivity.

It is crucial to use anhydrous solvents, as even trace amounts of water can lead to hydrolysis.

My compound seems to be degrading in my solvent. What is the likely cause?

The most probable cause of degradation is a reaction with a nucleophilic solvent. This is particularly common with protic solvents.

  • In Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as nucleophiles, leading to solvolysis (or hydrolysis if water is present).[3] For example, in methanol, your compound is likely being converted to 4,8-dimethoxy-2-methylquinazoline. This reaction can be accelerated by heat or the presence of a base.

  • In Dimethyl Sulfoxide (DMSO): While DMSO is a polar aprotic solvent, it is not always inert. There are instances where DMSO can participate in reactions, and some quinazoline derivatives have shown instability in it.[4][5] If you observe degradation in DMSO, especially upon heating, consider switching to an alternative aprotic solvent like acetonitrile.

I am running a reaction with this compound in a protic solvent. How can I minimize degradation?

If your reaction conditions necessitate the use of a protic solvent (e.g., for a reaction with an amine), it is a competitive reaction between your intended nucleophile and the solvent. To favor your desired reaction and minimize solvolysis:

  • Temperature: Keep the reaction temperature as low as feasible.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to the nucleophilic solvent.

  • Stoichiometry: Use a slight excess of your intended nucleophile.

  • pH Control: The reactivity of the 4-chloro position can be influenced by pH. Acidic conditions may protonate the quinazoline nitrogen, potentially increasing the electrophilicity of the C4 carbon. Conversely, basic conditions will deprotonate nucleophiles, increasing their reactivity. Careful control of pH is therefore essential.

What are the recommended storage conditions for solutions of this compound?

To ensure the long-term stability of your solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.[6]

  • Inert Atmosphere: For extended storage, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Light Protection: Store solutions in amber vials or protected from light to prevent potential photodegradation, which can be a concern for some heterocyclic compounds.

For solid material, storage in a tightly sealed container in a desiccator at -20°C is recommended.[7]

Predictive Stability and Degradation Pathways

The following table provides a predictive overview of the stability of this compound in different classes of solvents.

Solvent ClassExample SolventsPredicted Stability RiskPrimary Degradation Pathway
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh Hydrolysis or Solvolysis (SNAr)
Polar Aprotic Acetonitrile (ACN), DMF, DMSO, AcetoneLow to Moderate Generally stable, but potential for reaction with DMF or DMSO at elevated temperatures.
Non-Polar Aprotic Dichloromethane (DCM), Toluene, THFLow High stability, provided the solvent is anhydrous and free of nucleophilic impurities.

Below is a diagram illustrating the most common degradation pathways in protic solvents.

G cluster_0 Degradation of this compound A This compound B 4-Hydroxy-8-methoxy-2-methylquinazoline (Hydrolysis Product) A->B  + H2O (Nucleophilic Attack) C 4-Alkoxy-8-methoxy-2-methylquinazoline (Solvolysis Product) A->C  + R-OH (Nucleophilic Attack)

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide: Experimental Protocols

Since no specific stability data for this compound is publicly available, a forced degradation study is the most reliable way to determine its stability profile in your specific experimental context. This will also help in developing a stability-indicating analytical method.

Protocol: Forced Degradation Study and HPLC Method Development

This protocol outlines the steps to assess the stability of your compound under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[8][9]

Objective: To identify potential degradation products and establish an HPLC method that can resolve the parent compound from all significant degradants.

Materials:

  • This compound

  • HPLC grade solvents: Acetonitrile, Methanol, Water

  • Buffers: Formic acid, Ammonium acetate

  • Stress reagents: 1N HCl, 1N NaOH, 30% H₂O₂

Experimental Workflow:

G cluster_workflow Forced Degradation Workflow cluster_stress prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1N NaOH, RT) prep->base Expose aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose aliquots thermal Thermal (Solid, 80°C) prep->thermal Expose aliquots photo Photolytic (Solution, UV/Vis light) prep->photo Expose aliquots sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample ox->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-PDA neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Note: Base hydrolysis is often rapid for halo-heterocycles.[10]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile) to a photostability chamber. Keep a control sample wrapped in foil.

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC with a photodiode array (PDA) detector.

  • HPLC Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: Monitor at multiple wavelengths, including the λmax of the parent compound.

    • Optimization: Adjust the gradient, flow rate, and buffer to achieve good resolution between the parent peak and all degradation product peaks. A successful stability-indicating method will show baseline separation for all significant peaks.

  • Data Evaluation:

    • Peak Purity: Use the PDA detector to assess the purity of the parent peak in the stressed samples.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

By following this guide, you can proactively address the stability challenges of this compound and ensure the reliability and reproducibility of your experimental data.

References

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(34), 20958-20968. Available from: [Link]

  • Ghorab, M. M., et al. (2014). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • Martins, Y. A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. DARU Journal of Pharmaceutical Sciences, 29(1), 195-207. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]

  • Patel, K., et al. (2012). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Journal of Young Pharmacists, 4(4), 251-257. Available from: [Link]

  • Chem Help ASAP. (2019). Solvolysis reactions of alcohols. YouTube. Available from: [Link]

  • Jiang, X., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 323-329. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
  • da Silva, A. L., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8254. Available from: [Link]

  • Coelho, A. S., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 248-254. Available from: [Link]

  • Singh, R., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 107, 407-417. Available from: [Link]

  • de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4991. Available from: [Link]

  • Wu, J., et al. (2019). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. Asian Journal of Organic Chemistry, 8(8), 1284-1287. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxy-2-methylquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to pilot plant and beyond. We will delve into common issues, provide scientifically grounded troubleshooting advice, and offer a validated protocol to ensure a robust and reproducible process.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically a two-step process starting from 2-amino-3-methoxybenzoic acid. The primary challenge in scaling this synthesis lies not in the complexity of the reactions themselves, but in the handling of hazardous reagents, managing reaction exotherms, and ensuring the purity of the intermediate and final product.

The general synthetic pathway is illustrated below:

Synthetic_Pathway A 2-Amino-3-methoxybenzoic acid B 2-Acetylamino-3- methoxybenzoic acid A->B Acetic Anhydride Reflux C 2,8-Dimethyl-8- methoxy-4H-3,1-benzoxazin-4-one B->C Acetic Anhydride Reflux (cyclization) D 2-Methyl-8-methoxy- quinazolin-4(3H)-one C->D NH4OAc Heat E 4-Chloro-8-methoxy- 2-methylquinazoline D->E Chlorinating Agent (e.g., POCl3, SOCl2) Reflux Troubleshooting_Chlorination Start Chlorination Reaction Issue? P1 Low Conversion / Stalled Start->P1 Yes P2 Dark Tar Formation Start->P2 Yes P3 Product Hydrolysis Start->P3 Yes P4 Residual POCl3 Start->P4 Yes C1a Moisture Present? P1->C1a C1b Insufficient Temp/Catalyst? P1->C1b C2a Overheating / Long Time? P2->C2a C3a Work-up Too Warm/Basic? P3->C3a C4a Ineffective Removal? P4->C4a S1a Dry Starting Material & Use Anhydrous Solvents C1a->S1a S1b Add Catalyst (DMF). Increase Reagent Eq. Ensure Reflux. C1b->S1b S2a Control Temp. Monitor Closely. Work-up Promptly. C2a->S2a S3a Quench on Ice/Bicarbonate. Keep Temp < 10°C. Extract Quickly. C3a->S3a S4a Co-evaporate with Toluene (Azeotropic Removal). C4a->S4a

Technical Support Center: Overcoming Low Yield in N-Arylation of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of 4-Chloro-8-methoxy-2-methylquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this specific transformation. As a key intermediate in the synthesis of various bioactive molecules, achieving high yields in the N-arylation of this quinazoline core is often critical.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to help you navigate common obstacles and optimize your reaction outcomes.

Introduction to the Chemistry

The N-arylation of this compound involves the substitution of the chlorine atom at the C4 position with an aryl amine. This reaction typically proceeds via two main pathways: Nucleophilic Aromatic Substitution (SNAr), often facilitated by microwave irradiation, or a Palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.

The electronic nature of the quinazoline ring, influenced by the electron-donating 8-methoxy group and the 2-methyl group, plays a significant role in the reactivity of the C4-chloro group. While the chloro group at the 4-position of a quinazoline is generally activated towards nucleophilic substitution, the specific substitution pattern of this substrate can present unique challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a significant amount of unreacted this compound.

Possible Cause 1.1: Insufficient Reaction Temperature or Time (for Thermal/Microwave-Assisted SNAr)

  • Explanation: The SNAr reaction requires sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate. Long reaction times and low yields are common when reaction conditions are too mild, especially with electron-poor anilines.[1]

  • Troubleshooting Steps:

    • Increase Temperature: If using conventional heating, incrementally increase the reaction temperature by 10-20 °C and monitor the progress. For microwave-assisted reactions, increase the set temperature.

    • Extend Reaction Time: Monitor the reaction at regular intervals. If the reaction is proceeding but is slow, extending the reaction time may drive it to completion.

    • Optimize Microwave Parameters: For microwave synthesis, both reaction time and microwave power can be optimized. Increasing the power can lead to higher yields, but excessive power or time may lead to byproduct formation.[2]

Table 1: Example of Microwave Condition Optimization [2]

EntryTime (min)Power (W)Temperature (°C)Yield (%)
110808091.0
220808096.5
330808095.8
420408075.9
520608096.5
6201008097.0

Possible Cause 1.2: Inactive Catalyst System (for Buchwald-Hartwig Amination)

  • Explanation: The Buchwald-Hartwig amination relies on a catalytically active Pd(0) species.[3][4] If the pre-catalyst is not properly activated or if the catalyst is poisoned, the reaction will not proceed.

  • Troubleshooting Steps:

    • Verify Catalyst and Ligand Quality: Use fresh, high-purity palladium sources and phosphine ligands. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

    • Ensure Proper Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0). The choice of base is crucial for the activation of palladium pre-catalysts.[4]

    • Consider a Pre-catalyst: Using a commercially available, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can provide more consistent results as they are designed for efficient in situ generation of the active Pd(0) species.[4]

    • Check for Inhibitors: Impurities in starting materials or solvents (e.g., other halides, sulfur-containing compounds) can poison the palladium catalyst. Ensure the purity of all reagents.

Issue 2: Reaction Stalls at Partial Conversion

The reaction starts, but appears to stop before all the limiting reagent is consumed, leaving a mixture of starting material and product.

Possible Cause 2.1: Catalyst Decomposition (Buchwald-Hartwig)

  • Explanation: The palladium catalyst can decompose over the course of the reaction, especially at high temperatures, leading to a loss of activity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

    • Use a More Robust Ligand: Different phosphine ligands offer varying degrees of thermal stability and reactivity. For challenging couplings, consider switching to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos) which can stabilize the palladium center.

Possible Cause 2.2: Insufficient Base

  • Explanation: The base plays a critical role in both SNAr (to neutralize the HCl byproduct) and Buchwald-Hartwig amination (to deprotonate the amine and facilitate catalyst turnover).[3][4] If the base is not strong enough or is consumed by side reactions, the reaction can stall.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[3] However, these are not compatible with all functional groups.

    • Consider a Weaker, More Soluble Base: For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[3] The solubility of the base can also be a factor; Cs₂CO₃ is often favored for its better solubility in organic solvents compared to K₂CO₃.[4]

    • Use Excess Base: Ensure at least a stoichiometric amount of base is used, and in some cases, using a slight excess (1.5-2.0 equivalents) can be beneficial.

Issue 3: Low Yield with Sterically Hindered or Electron-Poor Anilines

You are attempting to couple an aniline with bulky ortho-substituents or strong electron-withdrawing groups, and the yield is consistently low.

Possible Cause 3.1: Steric Hindrance

  • Explanation: Substituents at the ortho-position of the aniline can sterically hinder its approach to the C4 position of the quinazoline, slowing down the reaction.[1] In some cases, with very bulky groups, the reaction may not proceed at all under standard conditions.[1]

  • Troubleshooting Strategy: Two-Step N-Arylation/N-Methylation (for N-methylanilines)

    • Initial N-Arylation with the Primary Aniline: React the this compound with the corresponding primary aniline (without the N-methyl group). This reaction is often less sterically hindered and can proceed with higher efficiency.

    • Subsequent N-Methylation: After isolating the secondary amine product, perform a standard N-methylation reaction (e.g., using methyl iodide and a base like NaH) to obtain the desired tertiary amine product.

Possible Cause 3.2: Low Nucleophilicity of the Amine

  • Explanation: Electron-withdrawing groups on the aniline decrease its nucleophilicity, making it a poorer reactant for SNAr.[1] For Buchwald-Hartwig amination, while often more tolerant, very electron-poor amines can still be challenging.

  • Troubleshooting Steps:

    • Switch to Buchwald-Hartwig Amination: If you are using a thermal/microwave SNAr method, switching to a palladium-catalyzed approach is highly recommended. The Buchwald-Hartwig reaction is generally more effective for coupling electron-poor anilines.

    • Optimize Ligand and Base for Buchwald-Hartwig: For electron-deficient anilines, a more electron-rich and bulky phosphine ligand (e.g., BrettPhos) in combination with a strong base like NaOtBu can be effective.

    • Microwave-Assisted SNAr Optimization: For SNAr, microwave irradiation can often overcome the limitations of using electron-poor amines by providing rapid and efficient heating.[1] A solvent system like THF/H₂O can also be beneficial.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr for N-Arylation

This protocol is a good starting point for moderately activated anilines.

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the desired aniline (1.2 eq.), and a suitable solvent (e.g., THF/H₂O 1:1, or isopropanol).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and hold for the optimized time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for Challenging Couplings

This protocol is recommended for sterically hindered or electron-poor anilines where thermal methods have failed.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.), the aniline (1.1 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the N-arylation of this compound.

Troubleshooting_Workflow start Start: Low Yield in N-Arylation check_conversion Check Conversion: Significant Starting Material? start->check_conversion method_check Reaction Method? check_conversion->method_check Yes check_stall Reaction Stalled? check_conversion->check_stall No low_conv_branch Yes optimize_mw Optimize Microwave Conditions: - Increase Temperature - Extend Time - Increase Power method_check->optimize_mw Microwave S_NAr optimize_bh_catalyst Check Catalyst System: - Use Fresh/High-Purity Reagents - Ensure Inert Atmosphere - Use a Pre-catalyst method_check->optimize_bh_catalyst Buchwald- Hartwig microwave_path Microwave S_NAr end_node Optimized Yield optimize_mw->end_node bh_path Buchwald-Hartwig optimize_bh_catalyst->end_node partial_conv_branch No (Partial Conversion) optimize_stall Troubleshoot Stalling: - Lower Temperature (BH) - Use More Robust Ligand (BH) - Change/Increase Base check_stall->optimize_stall Yes substrate_check Aniline Type? check_stall->substrate_check No stall_yes Yes optimize_stall->end_node special_substrates No (Complete Conversion, but Low Isolated Yield) steric_path Sterically Hindered substrate_check->steric_path Sterically Hindered electron_poor_path Electron-Poor substrate_check->electron_poor_path Electron-Poor two_step_strategy Consider Two-Step Strategy: 1. N-Arylation with Primary Aniline 2. N-Methylation steric_path->two_step_strategy two_step_strategy->end_node switch_to_bh Switch to Buchwald-Hartwig: - Use Electron-Rich Ligand - Use Strong Base electron_poor_path->switch_to_bh switch_to_bh->end_node

Caption: Troubleshooting workflow for low yield N-arylation.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • de la Cruz, P., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]

Sources

Validation & Comparative

Introduction: The Central Role of Kinases and the Rise of Targeted Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinazoline Derivatives in the Landscape of Kinase Inhibitors

Protein kinases are fundamental regulators of cellular life, orchestrating a vast network of signaling pathways that govern proliferation, differentiation, survival, and metabolism.[] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[2] The human genome encodes a vast "kinome," and deregulation of these enzymes, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer.[][3] This has made protein kinases one of the most critical classes of drug targets in modern medicine.[4]

The era of targeted therapy was revolutionized by the development of small-molecule kinase inhibitors, which can specifically block the activity of aberrant kinases driving disease.[2][5] Unlike broadly cytotoxic chemotherapies, these agents are designed to interact with the molecular abnormalities within cancer cells, offering greater precision and often a more manageable side-effect profile.[2] The quinazoline scaffold has emerged as a "privileged structure" in this field, forming the core of several FDA-approved drugs that have transformed patient outcomes.[6][7] This guide provides a detailed comparison of a specific, emerging class of these compounds—this compound derivatives—against other established kinase inhibitors, supported by experimental insights and methodologies.

The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition

The quinazoline ring system is a benzo-fused N-heterocyclic framework that has proven to be an exceptionally versatile scaffold in medicinal chemistry.[6] Its structure is particularly well-suited to function as an ATP-competitive inhibitor. Many kinase inhibitors derived from this scaffold, particularly 4-anilinoquinazolines, mimic the adenine portion of ATP, allowing them to bind to the enzyme's active site and block its catalytic function.[7]

This mechanism is the foundation for the success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva), both of which are built upon the 4-anilinoquinazoline core.[7][8] These drugs have significantly improved treatments for non-small cell lung cancer (NSCLC) and other malignancies where EGFR signaling is a key driver of tumor growth.[7][9] The 4-chloroquinazoline is the critical synthetic intermediate that enables the introduction of the anilino group, which is crucial for high-affinity binding and target specificity.[6][10]

A Closer Look: this compound Derivatives

The this compound structure serves as a key building block for a new generation of kinase inhibitors. The substituents on the quinazoline core are not arbitrary; they are chosen to fine-tune the molecule's electronic properties, solubility, and interaction with the target kinase.

  • 4-Chloro Group: This is the most critical feature for derivatization. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments (like substituted anilines) to generate a library of potential inhibitors.[6][10]

  • 8-Methoxy Group: The methoxy group at the C8 position is an electron-donating group. Its placement can influence the molecule's binding affinity and selectivity for specific kinase targets.

  • 2-Methyl Group: The small methyl group at the C2 position can also play a role in optimizing the fit within the ATP-binding pocket of the target kinase.

General Synthesis Pathway

The synthesis of these derivatives follows a logical and well-established chemical pathway, beginning with appropriately substituted anthranilamides or related precursors. The process is designed to build the heterocyclic core and then activate it for final modification.

G cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization A Substituted Anthranilamide (with 8-methoxy group) B Cyclization (e.g., with Acetonitrile) A->B C Quinazolinone Intermediate (8-methoxy-2-methyl-4(3H)-quinazolinone) B->C D Chlorination (e.g., POCl3, Oxalyl Chloride) C->D E Key Intermediate (this compound) D->E F Nucleophilic Substitution (with substituted Aniline) E->F G Final Product (4-Anilino-8-methoxy-2-methylquinazoline Derivative) F->G

Caption: General synthesis workflow for 4-anilinoquinazoline derivatives.

Mechanism of Action and Kinase Targets

While the 4-chloro intermediate is primarily a synthetic precursor, its derivatives—the 4-anilinoquinazolines—are potent inhibitors of Receptor Tyrosine Kinases (RTKs).[6] By competitively binding to the ATP pocket of the kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling cascades that promote cell proliferation and survival.[7]

Based on extensive research into the broader class of 4-anilinoquinazolines, the primary targets for derivatives of the this compound scaffold are likely to include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, making it a prime target.[7][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[6][12]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another RTK involved in cell growth and division.[6]

G cluster_pathway EGFR Signaling Pathway Ligand Growth Factor (EGF, TGFα) EGFR EGFR Receptor Ligand->EGFR P Phosphorylation EGFR->P dimerization & activation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR blocks ATP binding ATP ATP ATP->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Comparative Analysis with Other Kinase Inhibitors

To understand the potential advantages and specific applications of this compound derivatives, it is essential to compare them with other major classes of kinase inhibitors.

Inhibitor Class/ExampleCore ScaffoldPrimary Target(s)Mechanism of ActionApproved Indications (Examples)
4-Anilinoquinazoline Derivatives QuinazolineEGFR, VEGFR, PDGFR[6]ATP-CompetitivePotential for various solid tumors.
Gefitinib / Erlotinib QuinazolineEGFR[7][13][14]ATP-CompetitiveNon-Small Cell Lung Cancer, Pancreatic Cancer.[7][9]
Sorafenib / Sunitinib Indolinone / PyrroleVEGFR, PDGFR, c-Kit, RET[15]ATP-CompetitiveRenal Cell Carcinoma, Hepatocellular Carcinoma.[15]
Imatinib (Gleevec) PhenylaminopyrimidineBCR-ABL, c-Kit, PDGFR[15]ATP-Competitive (stabilizes inactive conformation)Chronic Myeloid Leukemia (CML), GIST.[2][16]
Lapatinib QuinazolineEGFR, HER2[17]ATP-CompetitiveHER2-Positive Breast Cancer.[7]

This comparison highlights that while many small-molecule inhibitors are ATP-competitive, their specificity is dictated by the chemical scaffold and its substitutions. Quinazoline-based inhibitors are particularly dominant in the EGFR/HER2 space, but derivatives can be optimized to target other kinases like VEGFR. The differentiation for a novel derivative like those from the this compound family would lie in an improved potency, a unique selectivity profile against a panel of kinases, or efficacy against drug-resistant mutations that limit older inhibitors.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of any claims about a novel inhibitor rests on robust and reproducible experimental data. Below are detailed protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a two-step process starting from the activated 4-chloro intermediate. The choice of a microwave-assisted reaction in the second step is a modern approach to accelerate the reaction and improve yields, a technique shown to be effective for these types of substitutions.[6]

Objective: To synthesize a novel 4-(substituted-anilino)-8-methoxy-2-methylquinazoline from its 4-chloro precursor.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Triethylamine (TEA)

  • Microwave reactor

  • THF/Water (1:1 mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve 1 equivalent of this compound in a suitable solvent system, such as a 1:1 mixture of THF and water.[6]

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the solution. The slight excess of the aniline helps to drive the reaction to completion.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-40 minutes).[6] The specific conditions must be optimized for each aniline substrate.

    • Causality: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating and often minimizing side-product formation.[6]

  • Work-up and Isolation: After cooling, transfer the reaction mixture to a separatory funnel. Perform a standard aqueous work-up (e.g., extraction with ethyl acetate, washing with brine) to remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 4-anilinoquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[18]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common and reliable method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase. It is based on the Kinase-Glo® Plus assay, which measures the amount of ATP remaining after a kinase reaction.[17] A lower ATP level signifies higher kinase activity, and thus, a potent inhibitor will result in a higher luminescence signal (more ATP is preserved).

Objective: To determine the IC₅₀ value of a test compound against a specific tyrosine kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Substrate (e.g., Poly (Glu, Tyr))

  • ATP

  • Test compound (serially diluted)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 10% DMSO. This creates a range of concentrations to test (e.g., 0.1 nM to 3 µM).[17]

  • Reaction Setup: In each well of a white assay plate, add 5 µL of the diluted compound. Add control wells containing only DMSO (for 0% inhibition) and wells without kinase (for 100% inhibition).

  • Kinase Reaction Initiation: Prepare a master mix containing the assay buffer, substrate, ATP (at a concentration near its Km for the kinase, e.g., 10 µM), and the kinase enzyme.

  • Incubation: Add the master mix to each well to start the reaction. The final volume is typically 50 µL.[17] Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 25 minutes).[17]

    • Self-Validation: The reaction is enzymatic. By keeping the substrate and enzyme concentrations constant and varying only the inhibitor concentration, the resulting change in ATP consumption is directly attributable to the inhibitor's activity.

  • Signal Generation: After incubation, add an equal volume of the Kinase-Glo® Plus reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely correlated with kinase activity.[17] Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

G A Prepare Serial Dilution of Inhibitor B Add Inhibitor to Assay Plate Wells A->B D Add Master Mix to Wells (Initiate Reaction) B->D C Prepare Kinase/ATP/Substrate Master Mix C->D E Incubate at 30°C for 25 min D->E F Add Kinase-Glo® Reagent (Stop Reaction & Generate Signal) E->F G Incubate at RT for 10 min F->G H Read Luminescence G->H I Calculate IC50 Value H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. Its strategic design allows for efficient chemical modification to generate libraries of 4-anilinoquinazoline derivatives with the potential for high potency and selectivity. By leveraging established synthetic routes and robust biochemical assays, researchers can systematically optimize these molecules to target key kinases like EGFR and VEGFR, which are deeply implicated in cancer pathology.

The ultimate success of these new derivatives will depend on their ability to address the persistent challenges in kinase-targeted therapy, namely acquired drug resistance and off-target toxicity.[17] Future research will likely focus on designing compounds that can overcome common resistance mutations or that possess a multi-targeted profile to inhibit several oncogenic pathways simultaneously. As our understanding of the kinome continues to expand, the versatility of the quinazoline scaffold ensures it will remain a central element in the ongoing quest for more effective and durable cancer therapies.

References

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: ResearchGate URL: [Link]

  • Title: Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

  • Title: Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor Source: ACS Publications URL: [Link]

  • Title: Inhibitors Approved for Clinical Use Source: MRC PPU URL: [Link]

  • Title: List of VEGF/VEGFR inhibitors Source: Drugs.com URL: [Link]

  • Title: List of EGFR inhibitors (anti-EGFR) Source: Drugs.com URL: [Link]

  • Title: Kinase inhibitors in clinical practice: An expanding world - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Definition of EGFR inhibitor - NCI Dictionary of Cancer Terms Source: National Cancer Institute URL: [Link]

  • Title: A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations Source: Labiotech.eu URL: [Link]

  • Title: Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A comprehensive review of protein kinase inhibitors for cancer therapy - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Short Review on Quinazoline Heterocycle Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: EGFR Inhibitors in Lung Cancer Source: CancerNetwork URL: [Link]

  • Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: ScienceDirect URL: [Link]

  • Title: What are Bcr-Abl inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

Sources

Validating 4-Chloro-8-methoxy-2-methylquinazoline: A Comparative Guide for a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular tools to dissect cellular signaling and develop next-generation therapeutics is perpetual. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This guide introduces 4-Chloro-8-methoxy-2-methylquinazoline , a novel derivative, and provides a comprehensive framework for its validation as a versatile research tool. We will objectively compare its projected attributes with relevant isomers and established market standards, supported by established experimental data for analogous compounds.

Introduction to the Quinazoline Scaffold and the Novel Compound

Quinazoline derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their significance in oncology is particularly notable, with several 4-anilinoquinazoline derivatives functioning as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] These kinases are critical nodes in signaling pathways that drive tumor proliferation, angiogenesis, and survival.

This guide focuses on the validation of a novel, hypothetical compound: This compound . The strategic placement of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivative libraries. The methoxy and methyl groups at positions 8 and 2, respectively, are anticipated to modulate the molecule's steric and electronic properties, influencing its binding affinity and selectivity towards target kinases.

Proposed Synthesis and Physicochemical Comparison

A plausible synthetic route for this compound would likely begin with the cyclization of an appropriately substituted anthranilic acid derivative to form the corresponding quinazolinone, followed by chlorination.

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-3-methoxybenzoic acid + Acetic Anhydride B 8-Methoxy-2-methyl-4(3H)-quinazolinone A->B Heat C 8-Methoxy-2-methyl-4(3H)-quinazolinone D This compound C->D POCl3 / Heat

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties: A Comparative Analysis

To contextualize the potential utility of this compound, we compare its predicted properties with its structural isomers and a well-established quinoline analog.

PropertyThis compound (Predicted)4-Chloro-6-methoxy-2-methylquinazoline[6]4-Chloro-8-methoxy-2-methylquinoline
Molecular Formula C10H9ClN2OC10H9ClN2OC11H10ClNO
Molecular Weight ~208.64 g/mol 208.64 g/mol 207.66 g/mol
Structure QuinazolineQuinazoline (positional isomer)Quinoline (isomer)
Reactivity The 4-chloro position is a key site for nucleophilic substitution, enabling library synthesis.[3]Similar reactivity at the 4-chloro position.The 4-chloro position is also reactive.
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.Likely soluble in organic solvents.Solid form, soluble in organic solvents.

Biological Activity and Performance Comparison

The primary anticipated application for this quinazoline derivative is as a kinase inhibitor in cancer research. We will compare its potential efficacy against established EGFR inhibitors, Gefitinib and Erlotinib, and its quinoline isomer, which has shown some anti-tumor activity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase.[7] By blocking the ATP binding site, they prevent autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream P ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Chloro-8-methoxy- 2-methylquinazoline (or derivative) Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Comparative Biological Activity

The following table summarizes the reported anti-proliferative activities of relevant comparator compounds. This provides a benchmark for evaluating the performance of novel derivatives synthesized from this compound.

CompoundTarget(s)Cell LineIC50 (µM)Citation
Gefitinib EGFRVarious Cancer Cell LinesVaries (nM to low µM range)[7]
Erlotinib EGFRVarious Cancer Cell LinesVaries (nM to low µM range)[4]
8-methoxy-4-anilinoquinoline derivative (2i) Presumed EGFR/HER2HeLa, BGC-8237.15, 4.65[8]
4-Anilino-6,7-dimethoxyquinazolines EGFRVarious Cancer Cell LinesVaries[9]

Experimental Validation Protocols

To validate this compound as a research tool, a series of standardized experiments are necessary. The initial step would be to synthesize a small library of 4-anilino derivatives to assess structure-activity relationships.

General Protocol for Synthesis of 4-Anilinoquinazoline Derivatives

This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines.[4]

Objective: To synthesize a derivative of this compound by substituting the 4-chloro group with an aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in isopropanol.

  • Add 1.1 equivalents of the desired substituted aniline to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized derivative against the EGFR kinase.

Materials:

  • Synthesized quinazoline derivative

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the EGFR kinase.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Add ATP to start the kinase reaction and incubate.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of the synthesized derivative on a cancer cell line that overexpresses EGFR (e.g., A549 or HeLa).

Materials:

  • A549 or HeLa cells

  • DMEM/F-12 medium supplemented with 10% FBS

  • Synthesized quinazoline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).

  • Incubate the plates for 72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a promising, albeit currently uncharacterized, scaffold for the development of novel kinase inhibitors. Its utility as a research tool is predicated on its reactive 4-chloro position, which serves as a gateway for the synthesis of diverse chemical libraries. By leveraging established protocols for synthesis and biological evaluation, researchers can systematically validate derivatives of this compound. Comparative analysis against existing isomers and FDA-approved drugs will be crucial in establishing its potency, selectivity, and potential for further development. Future work should focus on screening derivative libraries against a panel of kinases to determine the selectivity profile and exploring structure-activity relationships to optimize inhibitory activity.

References

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  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2019). The Journal of Organic Chemistry, 84(11), 7296–7306. Available at: [Link]

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  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2018). Russian Chemical Reviews, 85(7), 759-793. Available at: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2022). Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Anilino-8-methoxy-2-methylquinazoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quinazoline scaffold remains a cornerstone in the design of targeted therapeutics, particularly as inhibitors of protein kinases that drive cancer progression. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-anilino-8-methoxy-2-methylquinazoline derivatives, a class of compounds with emerging potential as cytotoxic agents. By synthesizing data from closely related structural analogs and established principles of medicinal chemistry, we offer a comparative framework to guide future drug discovery efforts.

Introduction: The Quinazoline Scaffold in Oncology

The 4-anilinoquinazoline core is a privileged structure in medicinal chemistry, most notably recognized in clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[1] The quinazoline ring system serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. The 4-anilino moiety extends into a hydrophobic pocket, providing both affinity and selectivity.[2] Modifications at various positions of this scaffold have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on derivatives featuring a 2-methyl and an 8-methoxy substitution, dissecting how alterations to the 4-anilino ring impact biological activity.

Comparative Analysis of Antiproliferative Activity

While direct and extensive SAR studies on 4-anilino-8-methoxy-2-methylquinazoline derivatives are not abundantly available in the public domain, valuable insights can be drawn from structurally analogous series, such as 4-anilino-8-methoxy-2-phenylquinolines. The following data, adapted from studies on these close analogs, provides a predictive framework for the SAR of the target compounds against various cancer cell lines.[3]

Table 1: Comparative Antiproliferative Activity (GI₅₀, µM) of 8-Methoxy-Substituted Anilino-Quinoline/Quinazoline Analogs

Compound IDQuinoline/Quinazoline Core4-Anilino SubstitutionHCT-116 (Colon)MCF7 (Breast)MDA-MB-435 (Breast)
Analog 1 8-Methoxy-2-phenylquinoline3'-Acetyl8.91--
Analog 2 8-Hydroxy-2-phenylquinoline3'-Acetyl0.07<0.01<0.01
Analog 3 8-Methoxy-2-phenylquinoline4'-Acetyl10.47--
Gefitinib 6,7-Dimethoxyquinazoline3-Chloro-4-fluoroaniline19.27 (BGC-823)--
Compound 2i 8-Methoxyquinoline4-Isopropylaniline4.65 (BGC-823)7.15 (HeLa)-

Note: Data for Analogs 1-3 is for 2-phenylquinolines, which serve as a structural proxy.[3] Data for Gefitinib and Compound 2i is against different cell lines but provides a relevant benchmark for 8-methoxy substituted heterocycles.[1]

Key SAR Insights:
  • Impact of the 8-Methoxy Group: The presence of an 8-methoxy group generally confers moderate antiproliferative activity.[1] However, comparison between an 8-methoxy (Analog 1) and an 8-hydroxy (Analog 2) derivative reveals that a hydrogen-bonding donor (hydroxyl) at this position can dramatically increase potency, suggesting a key interaction in the target's binding site.[3]

  • Substitution on the 4-Anilino Ring: The position and nature of substituents on the 4-anilino moiety are critical. For acetyl-substituted analogs, a change from the 4'-position (Analog 3) to the 3'-position (Analog 1) shows a modest improvement in activity against HCT-116 cells.[3] In a related 8-methoxyquinoline series, a 4-isopropyl substituent on the aniline ring (Compound 2i) resulted in significantly better activity than the reference drug gefitinib against gastric (BGC-823) and cervical (HeLa) cancer cell lines.[1] This highlights the importance of exploring alkyl substitutions on the aniline ring.

  • Comparison with Known Inhibitors: The 8-methoxyquinoline derivative with a 4-isopropylanilino substitution (Compound 2i) demonstrated a 4.1-fold increase in activity against BGC-823 cells compared to gefitinib, a well-established EGFR inhibitor.[1] This suggests that the 8-methoxy scaffold can be a favorable template for developing potent anticancer agents.

Synthetic Strategy and Experimental Protocols

The primary route for synthesizing 4-anilino-8-methoxy-2-methylquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-8-methoxy-2-methylquinazoline precursor with a variety of substituted anilines.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Amino-3-methoxy- benzoic Acid B 8-Methoxy-2-methyl- quinazolin-4(3H)-one A->B Cyclization w/ Acetonitrile/HCl C 4-Chloro-8-methoxy- 2-methylquinazoline B->C Chlorination w/ POCl3 E Target 4-Anilino Derivatives C->E SNAr Reaction D Substituted Anilines D->E G MTT or SRB Assay E->G F Cancer Cell Lines (e.g., HCT-116, MCF7) F->G H Determine IC50/GI50 Values G->H I SAR Analysis H->I EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Enters Nucleus mTOR->Proliferation Promotes Quinazoline 8-Methoxy-2-methyl Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasomal Degradation beta_catenin_cyto->Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Transcription Target Gene Transcription (c-MYC, Cyclin D1) TCF_LEF->Transcription Activates Wnt Wnt Signal Wnt->DestructionComplex Inhibits Quinazoline Quinazoline Derivative Quinazoline->TCF_LEF Inhibits Interaction

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Chloro-8-methoxy-2-methylquinazoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the performance of inhibitors derived from the 4-Chloro-8-methoxy-2-methylquinazoline scaffold against established alternatives targeting key oncogenic kinases. We will delve into the rationale behind experimental design, provide detailed protocols for robust performance evaluation, and visualize the intricate signaling pathways these inhibitors aim to modulate.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, offers a versatile platform for designing kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it a highly effective pharmacophore.[3] Modifications at different positions of the quinazoline core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, the 4-anilinoquinazoline substitution has proven to be a highly successful strategy, leading to the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4]

While extensive research has focused on substitutions at the 6 and 7-positions, the influence of substituents at the 2 and 8-positions is an area of growing interest. The this compound scaffold presents a unique combination of features:

  • 2-Methyl Group: The presence of a small alkyl group at the 2-position can be crucial for the activity of certain quinazolinone derivatives.[2]

  • 4-Chloro Group: This reactive site serves as a key synthetic handle for introducing various nucleophiles, most notably anilines, to generate a diverse library of inhibitors.

  • 8-Methoxy Group: Substitutions at the 8-position, including methoxy and methyl groups, are synthetically feasible and have been explored in the context of developing novel bioactive quinazolines.[5] The placement of a methoxy group at this position could influence inhibitor conformation and selectivity.

Given the established importance of the quinazoline scaffold in targeting kinases, it is plausible that derivatives of this compound will exhibit inhibitory activity against key kinases implicated in cancer, such as EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Benchmarking Performance: A Comparative Analysis

To objectively assess the potential of novel this compound-derived inhibitors, a direct comparison with well-characterized, potent inhibitors of their putative targets is essential. The following table summarizes the performance of established inhibitors for EGFR, VEGFR-2, and PI3K, providing a benchmark for future studies.

Target KinaseEstablished InhibitorIC50 (nM)Cell-Based Potency (GI50/IC50)Reference
EGFR Gefitinib 2-1010-500 nM (various cell lines)[6]
Erlotinib 2-2020-1000 nM (various cell lines)[6]
VEGFR-2 Vandetanib 40100-500 nM (HUVEC proliferation)[1]
Sorafenib 90~5 µM (various cancer cell lines)[7]
PI3Kα Alpelisib (BYL719) 5~500 nM (MCF7 cells)[8]
PI3Kδ Idelalisib 2.5~100 nM (leukemia cell lines)[1]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in biochemical assays. GI50 (growth inhibition 50) or cellular IC50 values represent the concentration required to inhibit the growth of cells by 50% in cell-based assays. These values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Robust Inhibitor Characterization

Scientific integrity demands that the protocols used for inhibitor evaluation are self-validating and provide reproducible results. Here, we provide detailed, step-by-step methodologies for two fundamental assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase. The principle involves quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Causality in Experimental Choices:

  • Purified Kinase and Substrate: Using purified components ensures that the observed inhibition is a direct effect on the kinase of interest, eliminating confounding factors from a complex cellular environment.

  • [γ-³²P]ATP: The use of a radiolabeled phosphate provides a highly sensitive and direct measure of kinase activity.

  • ATP Concentration: Performing the assay at the Kₘ value of ATP for the specific kinase allows for a more accurate determination of the inhibitor's potency (Ki).

  • Filter Binding: This method efficiently separates the radiolabeled substrate from the unincorporated [γ-³²P]ATP.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and the assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

  • Inhibitor Addition: Add the this compound-derived inhibitor or a reference inhibitor at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (at the Kₘ concentration for the kinase) to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Diagram of the In Vitro Kinase Assay Workflow:

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Purified Kinase + Substrate B Test Inhibitor (Serial Dilution) A->B Add C [γ-³²P]ATP B->C Add to Initiate D Incubate at 30°C C->D E Stop Reaction (Phosphoric Acid) D->E F Transfer to Filter Plate E->F G Wash Filter Plate F->G H Scintillation Counting G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Causality in Experimental Choices:

  • Cell Lines: The choice of cancer cell lines should be guided by the putative kinase target. For example, A549 or H1975 cells (non-small cell lung cancer) are commonly used for EGFR inhibitors, while HUVECs (human umbilical vein endothelial cells) are relevant for VEGFR-2 inhibitors.

  • MTT Reagent: This reagent is a reliable indicator of mitochondrial reductase activity, which is generally proportional to the number of viable cells.

  • Solubilization Agent: A solvent like DMSO is required to dissolve the formazan crystals for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound-derived inhibitor or a reference inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for a specific period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the GI50 (or cellular IC50) value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]

Diagram of the MTT Assay Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add Test Inhibitor (Serial Dilution) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Determine GI50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Understanding the Molecular Battleground: Key Signaling Pathways

To appreciate the significance of inhibiting kinases like EGFR, VEGFR-2, and PI3K, it is crucial to understand the signaling pathways they regulate. Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways ultimately promote cell proliferation, survival, and migration.[12][13]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Nucleus->Proliferation Gene Expression

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[14] Its activation by VEGF-A initiates signaling cascades, including the PLCγ-PKC and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[15]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation/ Migration PKC->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

Caption: Simplified VEGFR-2 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[16] Upon activation by upstream signals (e.g., from EGFR or VEGFR-2), PI3K generates PIP3, which in turn activates Akt. Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote anabolic processes and inhibit apoptosis.[8][17]

PI3K_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth/ Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel kinase inhibitors. By employing the rigorous benchmarking and experimental protocols outlined in this guide, researchers can effectively characterize the performance of new derivatives and contribute to the advancement of targeted cancer therapies. The insights gained from such studies will not only elucidate the structure-activity relationships of this particular scaffold but also pave the way for the design of next-generation inhibitors with enhanced potency and selectivity.

References

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  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]

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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. MDPI. [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... ResearchGate. [Link]

  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

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  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

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  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. [Link]

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  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

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A Senior Application Scientist's Guide to Rigorous Cross-Validation of High-Throughput Screening Hits from 4-Chloro-8-methoxy-2-methylquinazoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of High-Throughput Screening of Quinazoline Libraries

High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Libraries based on the 4-Chloro-8-methoxy-2-methylquinazoline core, therefore, represent a promising starting point for identifying novel therapeutic agents. However, the path from a primary "hit" to a validated lead is fraught with potential pitfalls, most notably the high frequency of false-positive results.[4]

This guide provides a comprehensive framework for the robust cross-validation of HTS results for this compound libraries. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical, self-validating workflow that ensures the scientific integrity of your hit-to-lead campaign. We will explore the causality behind each experimental choice, from initial hit confirmation to advanced biophysical characterization, ensuring that your resources are invested in compounds with the highest probability of success.

The HTS Cascade: A Multi-Faceted Approach to Hit Validation

A successful hit validation strategy is not a single experiment but a cascading series of assays designed to systematically eliminate artifacts and confirm true biological activity. The stringency of this process is paramount to avoiding costly and time-consuming pursuits of misleading initial data.

HTS_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal & Counter-Screens cluster_3 Biophysical Validation cluster_4 Lead Progression Primary_HTS Primary HTS (e.g., Kinase Glo®) Dose_Response Dose-Response in Primary Assay Primary_HTS->Dose_Response Top 5% Hits Computational_Triage Computational Triage (PAINS, cheminformatics) Dose_Response->Computational_Triage Confirmed Actives Orthogonal_Assay_1 Orthogonal Assay 1 (e.g., TR-FRET) Computational_Triage->Orthogonal_Assay_1 Filtered Hits Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay_1->Counter_Screen Potent Hits Biophysical_Assay Biophysical Validation (SPR, CETSA) Counter_Screen->Biophysical_Assay Confirmed On-Target Activity Validated_Hit Validated Hit for SAR Studies Biophysical_Assay->Validated_Hit Direct Target Engagement

Caption: A robust HTS validation workflow for quinazoline libraries.

Part 1: Primary Screen Triage - Separating Signal from Noise

The initial output of an HTS campaign is a long list of "hits," the majority of which are likely to be artifacts. The first phase of cross-validation focuses on rapidly and efficiently filtering this list.

Dose-Response Confirmation in the Primary Assay

A single-point HTS is merely an indicator of potential activity. The first crucial validation step is to re-test the initial hits in the primary assay format across a range of concentrations to generate a dose-response curve.

Why this is critical:

  • Confirms Activity: A reproducible, sigmoidal dose-response curve provides the first piece of evidence that the observed activity is real and dependent on the compound concentration.

  • Establishes Potency (IC50/EC50): This allows for the ranking of hits based on their potency, a key parameter for prioritization.

  • Identifies Poorly Behaved Compounds: Compounds that exhibit non-ideal dose-response curves (e.g., shallow slopes, partial inhibition) may be indicative of non-specific mechanisms of action and should be flagged for closer scrutiny.[4]

Experimental Protocol: Dose-Response Confirmation using a Kinase Assay (Hypothetical Example)

Let's assume our this compound library was screened for inhibitors of a protein kinase (e.g., EGFR), a common target for this scaffold, using a luminescence-based assay like Kinase-Glo®.[5][6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase, substrate, and ATP at their pre-determined optimal concentrations.

  • Compound Addition: Add the serially diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the controls and fit the dose-response curves using a four-parameter logistic equation to determine IC50 values.

Computational Triage: In Silico Filtering for Known Liabilities

Before committing to further resource-intensive wet lab experiments, it is prudent to perform computational checks on the confirmed hits.

Why this is critical:

  • Identification of PAINS: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false-positive results in a variety of assays through mechanisms like aggregation, redox activity, or fluorescence interference.[7] Filtering these out early is crucial.

  • Cheminformatic Analysis: Clustering compounds by chemical similarity can reveal structure-activity relationships (SAR).[8] Singletons (compounds with no active analogs) are often viewed with more skepticism than clusters of related active compounds.

  • ADME-Tox Prediction: Early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties can help deprioritize compounds with likely unfavorable drug-like properties.[9]

Part 2: Orthogonal and Counter-Screens - Ensuring On-Target Activity

The goal of this phase is to confirm that the observed biological activity is due to the intended mechanism and not an artifact of the primary assay technology.

Orthogonal Assays: A Different Perspective on Activity

An orthogonal assay measures the same biological activity as the primary screen but uses a different detection technology. This is one of the most powerful methods for eliminating technology-specific artifacts.[4]

Comparison of Primary and Orthogonal Assays for Kinase Inhibition

Assay TechnologyPrincipleAdvantagesPotential for Artifacts
Primary: Kinase-Glo® (Luminescence) Measures remaining ATP after kinase reaction.High sensitivity, simple protocol.Interference with luciferase, ATPases.[10]
Orthogonal: TR-FRET Measures phosphorylation of a fluorescently labeled substrate.Ratiometric detection reduces some interferences.Fluorescent compound interference, light scattering.

Experimental Protocol: TR-FRET Orthogonal Assay for Kinase Inhibition

  • Reagents: Use a commercially available TR-FRET kinase assay kit containing a biotinylated substrate, a europium-labeled anti-phospho antibody, and an allophycocyanin-labeled streptavidin.

  • Kinase Reaction: Perform the kinase reaction as in the primary assay with the hit compounds.

  • Detection: Stop the kinase reaction and add the TR-FRET detection reagents.

  • Incubation: Incubate to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the TR-FRET ratio and determine IC50 values. Hits that are potent in both the primary and orthogonal assays are prioritized.

Counter-Screens: Ruling Out Assay Interference

Counter-screens are designed to specifically identify compounds that interfere with the assay components themselves, rather than the biological target.[4]

Why this is critical:

  • For our Kinase-Glo® example: A counter-screen against luciferase in the absence of the kinase can identify compounds that directly inhibit the detection enzyme, leading to a false-positive signal.

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • Assay Setup: In a 384-well plate, add a fixed concentration of ATP (equivalent to the amount present at 50% kinase inhibition in the primary assay) and the luciferase enzyme.

  • Compound Addition: Add the hit compounds at their IC50 concentration from the primary screen.

  • Detection: Measure luminescence.

  • Analysis: Compounds that significantly reduce the luminescence signal in this setup are likely luciferase inhibitors and should be deprioritized.

Part 3: Biophysical Validation - Proving Direct Target Engagement

The ultimate confirmation of a true hit is the demonstration of direct, physical binding to the target protein. Biophysical methods provide this unequivocal evidence and can also yield valuable information about the binding kinetics and thermodynamics.

Biophysical_Methods SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) ITC Isothermal Titration Calorimetry (ITC) NMR NMR Spectroscopy Validated_Hit Validated Hit from Orthogonal Assays Validated_Hit->SPR Binding Kinetics (ka, kd) Validated_Hit->CETSA Target Engagement in Cells Validated_Hit->ITC Binding Thermodynamics Validated_Hit->NMR Binding Site Mapping

Caption: Orthogonal biophysical methods for hit validation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[11][12]

Why this is critical:

  • Confirms Direct Binding: Provides unambiguous evidence of a physical interaction.

  • Determines Binding Kinetics: Yields association (ka) and dissociation (kd) rate constants, which are crucial for understanding the compound's mechanism and for lead optimization.

  • Quantifies Affinity (KD): The equilibrium dissociation constant (KD) is a precise measure of binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within the complex environment of a living cell.[13][14][15] The principle is that a compound binding to its target protein will stabilize it against heat-induced denaturation.

Why this is critical:

  • Confirms Target Engagement in a Physiological Context: Moves beyond purified protein systems to demonstrate that the compound can reach and bind to its target in a cell.

  • Eliminates Artifacts from in vitro Assays: Bypasses many of the interference mechanisms that plague biochemical assays.

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Treat intact cells with the hit compound or vehicle control.

  • Heating: Heat the cell lysates across a temperature gradient.

  • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Comparison of Biophysical Validation Techniques

TechniqueInformation GainedThroughputKey Advantage
Surface Plasmon Resonance (SPR) Affinity (KD), Kinetics (ka, kd)MediumDetailed kinetic information.[16]
Cellular Thermal Shift Assay (CETSA) Target engagement in cellsHighPhysiologically relevant context.[13]
Isothermal Titration Calorimetry (ITC) Affinity (KD), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamics.
NMR Spectroscopy Binding site, structural changesLowAtomic-level structural information.[17]

Conclusion: A Foundation of Confidence for Lead Optimization

The journey from a high-throughput screen to a viable drug candidate is a process of systematic de-risking. By employing a rigorous, multi-pronged cross-validation strategy that incorporates dose-response confirmation, computational triage, orthogonal and counter-screens, and direct biophysical validation, researchers can have high confidence in their selected hits. This methodical approach ensures that the this compound compounds advancing to lead optimization are not merely statistical artifacts of the primary screen, but are bona fide, on-target modulators with a strong foundation for further development. The investment in this upfront, in-depth validation will pay significant dividends by focusing resources on the most promising chemical matter and ultimately increasing the probability of success in the drug discovery pipeline.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-chloro-8-methoxy-2-methylquinazoline is foundational to scientific progress. Quinazoline derivatives, for instance, are a well-established scaffold in the development of kinase inhibitors for cancer therapy.[1][2] However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are synthesized from an analysis of safety data for structurally similar chlorinated and quinazoline-based compounds, regulatory standards, and established best practices in laboratory safety. The core principle is to manage this compound as a hazardous waste, ensuring every step is deliberate, documented, and compliant.

Hazard Profile and Risk Assessment: A Conservative Approach

Analysis of related quinazolines reveals a consistent pattern of toxicity and irritation.[4][5] Therefore, it is prudent to handle this compound as a substance with the potential hazards summarized below.

Hazard Classification (Inferred)Potential Effects & GHS StatementsRationale from Analogous Compounds
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowed.[5]4-Chloro-8-methoxy-2-methylquinoline is classified as Acute Toxicity 3 (Oral), and 4-Chloroquinazoline is also Category 3[5].
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or irritation.[4][5]Multiple chlorinated quinazolines and quinolines are classified as causing severe eye damage or irritation.[4][5]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4]2-(Chloromethyl)-4-methylquinazoline is corrosive and causes severe skin burns.[4]
Aquatic Toxicity Very toxic to aquatic life, may cause long-term adverse effects.[6]The general SDS for quinazoline notes high aquatic toxicity.[6] Halogenated organics are often persistent environmental contaminants.[7]

The primary risks associated with this compound are acute toxicity upon accidental ingestion , severe damage to eyes and skin upon contact , and long-term environmental harm if released . These risks dictate the stringent handling and disposal protocols that follow.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound at any stage, including preparation for disposal, the following PPE is mandatory. The causality behind each selection is to create a complete barrier against the identified risks.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. The risk of severe, irreversible eye damage from a splash is high.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment you designate the material as waste. The following workflow ensures each step is handled correctly.

DisposalWorkflow cluster_prep Step 1: Identification & Segregation cluster_contain Step 2: Containment & Labeling cluster_final Step 3 & 4: Storage & Disposition start Waste Generated: This compound classify Classify Waste Stream start->classify solid Unused/Expired Solid classify->solid Solid liquid Solutions / Rinsate classify->liquid Liquid labware Contaminated Labware (Gloves, Wipes, Glassware) classify->labware Contaminated Material solid_cont Seal in screw-cap, wide-mouth polypropylene container. solid->solid_cont liquid_cont Collect in compatible, sealed waste solvent container (e.g., HDPE). liquid->liquid_cont labware_cont Double-bag in heavy-duty poly bags or place in a lined, sealed pail. labware->labware_cont label_waste Affix Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date solid_cont->label_waste liquid_cont->label_waste labware_cont->label_waste storage Store in Designated Satellite Accumulation Area (SAA). label_waste->storage contact Contact Institutional EHS for Pickup or Licensed Disposal Contractor. storage->contact

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedures

Step 1: Waste Segregation and Classification

  • Identify the Waste Stream: Determine the physical form of the waste:

    • Unused or Expired Solid: Pure compound that is no longer needed.

    • Solutions: The compound dissolved in a solvent.

    • Contaminated Labware: Items such as pipette tips, wipes, gloves, glassware, or spill cleanup materials.[9]

  • Segregate Halogenated Waste: This is a critical step. This compound is a halogenated organic compound.[10] It must not be mixed with non-halogenated solvent waste. Co-mingling can complicate the final disposal process, significantly increase costs, and violate regulatory requirements.[10] Keep it in a dedicated halogenated waste stream.

Step 2: Containment and Labeling

  • For Unused/Expired Solid Waste:

    • Carefully transfer the solid compound into a robust, sealable container, such as a wide-mouth polypropylene jar with a screw-on lid.

    • Ensure the container is clean, dry, and compatible with the chemical.

    • Do not overfill the container.

  • For Solutions and Liquid Waste:

    • Collect all solutions and the first two solvent rinses of emptied containers ("rinsate") into a designated "Halogenated Organic Liquid Waste" container.

    • This container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealing cap.

    • Never pour this waste down the drain.[9] This is strictly prohibited as it can harm aquatic ecosystems and damage wastewater treatment systems.[6][11]

  • For Contaminated Labware and Debris:

    • Place non-sharp items (gloves, wipes, weigh boats) in a heavy-duty, clear plastic bag. Seal the bag securely and then place it inside a second bag (double-bagging).[9]

    • Alternatively, use a designated solid waste container, such as a plastic pail with a lid.

    • Contaminated broken glassware or other sharps must be placed in a puncture-proof sharps container specifically designated for chemically contaminated sharps.[9]

  • Labeling Protocol:

    • As soon as the first drop of waste enters a container, it must be labeled.

    • Use your institution's official "Hazardous Waste" tag.[9][10]

    • Clearly write the full chemical name: "This compound " and list any solvents present with their approximate percentages.

    • Mark the date when waste accumulation began.

    • Affix appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosion, environmental hazard).

Step 3: Temporary On-Site Storage

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.[6]

  • Keep containers closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • Consult Institutional Policy: Your primary point of contact is your institution's Environmental Health & Safety (EHS) department. They will have a specific protocol and schedule for hazardous waste pickup.

  • Engage a Licensed Contractor: For facilities without an EHS office, you must contract with a licensed and certified hazardous waste disposal company.[4] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Treatment: As a halogenated organic waste, the most probable final disposal method is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the acidic hydrogen chloride (HCl) gas produced during combustion.[7][12]

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS or the emergency response team.

  • Control and Clean: For a small spill inside a fume hood:

    • Ensure you are wearing the appropriate PPE.

    • Use a dry, absorbent material (e.g., vermiculite or a chemical spill pillow) to cover the spill. Avoid using water.[6]

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the wipe into the hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation or burns develop, seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

By adhering to these rigorous procedures, you demonstrate a commitment to safety and environmental stewardship, upholding the highest standards of our scientific profession.

References

  • Al-Ostath, A., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Source: MDPI. [Link]

  • Szabo-Scandic. Safety Data Sheet: Quinazoline. Source: Szabo-Scandic. [Link]

  • U.S. Environmental Protection Agency (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: EPA NEIPS. [Link]

  • Ghorbani, M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Source: PubMed Central (PMC). [Link]

  • NEDT (2024). Disposing of Chlorine: Pool and Cleaning Products. Source: NEDT. [Link]

  • University of Georgia Office of Research. Standard Operating Procedures. Source: University of Georgia. [Link]

  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. Source: MIT EHS. [Link]

  • Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. [Link]

  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. Source: CIVCO. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: EPA. [Link]

  • Sunway Pharm Ltd. Product Page: this compound. Source: Sunway Pharm Ltd. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.